Boc-D-Tyr(3-Cl)-OH.DCHA
Descripción
Propiedades
IUPAC Name |
(2R)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXKGJXRIDLZPK-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to Boc-D-Tyr(3-Cl)-OH.DCHA for Advanced Peptide Research
Introduction: The Strategic Advantage of Incorporating 3-Chloro-D-Tyrosine in Peptide Synthesis
In the landscape of peptide-based drug discovery and chemical biology, the incorporation of unnatural amino acids is a cornerstone strategy for modulating the pharmacological properties of peptides. These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and fine-tune the physicochemical characteristics of a peptide. Among the vast array of non-canonical amino acids, halogenated derivatives of tyrosine have garnered significant interest. This guide focuses on N-α-tert-butyloxycarbonyl-3-chloro-D-tyrosine dicyclohexylammonium salt (Boc-D-Tyr(3-Cl)-OH.DCHA), a key building block for introducing 3-chloro-D-tyrosine into peptide sequences using Boc-solid-phase peptide synthesis (SPPS).
The presence of a chlorine atom on the aromatic ring of D-tyrosine introduces unique electronic and steric properties. The D-configuration of the amino acid inherently confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. The electron-withdrawing nature of the chlorine atom can influence the acidity of the phenolic hydroxyl group and alter the electronic environment of the aromatic ring, potentially leading to modified binding interactions with biological targets. This guide provides a comprehensive overview of the chemical properties of Boc-D-Tyr(3-Cl)-OH.DCHA, detailed protocols for its application in peptide synthesis, and a discussion of its role in the development of novel peptide therapeutics and research tools.
Chemical and Physical Properties of Boc-D-Tyr(3-Cl)-OH.DCHA
A thorough understanding of the physicochemical properties of this amino acid derivative is crucial for its effective use in peptide synthesis. The dicyclohexylammonium (DCHA) salt form enhances the stability and improves the handling characteristics of the free acid, which can be prone to degradation.[1]
| Property | Value | Source(s) |
| Synonym | Boc-m-chloro-D-Tyr-OH·DCHA | [1] |
| CAS Number | 478183-57-2 | [1][2] |
| Molecular Formula | C₁₄H₁₈ClNO₅·C₁₂H₂₃N | [1][2][3] |
| Molecular Weight | 497.07 g/mol | [1][2] |
| Appearance | White to off-white powder | General Observation |
| Melting Point | 204 - 206 °C | [1] |
| Optical Rotation | [α]²⁰D = -44 ± 2° (c=0.5 in DMF) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Soluble in DMF and other organic solvents. The DCHA salt form improves solubility in organic solvents.[1] | General knowledge |
| Storage | 0 - 8 °C | [1] |
Note: The DCHA salt must be converted to the free acid prior to the coupling reaction in SPPS. This is typically achieved by treatment with an acid, such as potassium hydrogen sulfate (KHSO₄), during the workup of the amino acid activation step.[4]
Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol
The incorporation of Boc-D-Tyr(3-Cl)-OH into a growing peptide chain follows the general principles of Boc-SPPS. However, the steric hindrance from the bulky Boc group and the chlorine atom on the tyrosine ring may necessitate optimized coupling conditions to ensure high efficiency.
Workflow for Boc-SPPS Cycle
Detailed Protocol for Coupling Boc-D-Tyr(3-Cl)-OH
This protocol provides a robust method for the efficient incorporation of Boc-D-Tyr(3-Cl)-OH using HBTU as the activating agent. HBTU is a highly efficient coupling reagent, particularly for sterically hindered amino acids.[5][6]
1. Conversion of DCHA Salt to Free Acid (In Situ):
-
The conversion to the free acid is typically performed in situ during the activation step. The acidic environment generated by the coupling additives (like HOBt, which is a component of HBTU) facilitates this conversion. For manual synthesis where the amino acid is pre-dissolved, a separate acid wash of the dissolved amino acid solution in an organic solvent can be performed.[4]
2. Deprotection of the N-terminal Boc Group:
-
Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 minutes.[7]
-
Drain the solution and treat again with 25-50% TFA in DCM for 20-30 minutes.[7]
-
Wash the resin sequentially with DCM, isopropanol, and N,N-dimethylformamide (DMF).
3. Neutralization:
-
Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF for 2 minutes. Repeat this step three times to ensure complete neutralization of the trifluoroacetate salt.[5]
-
Wash the resin thoroughly with DMF to remove excess base.
4. Coupling of Boc-D-Tyr(3-Cl)-OH:
-
In a separate vessel, pre-activate Boc-D-Tyr(3-Cl)-OH (3 equivalents relative to the resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents, if not already part of the HBTU reagent) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to react for 2-5 minutes. The solution should change color.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature. The extended coupling time helps to ensure a high coupling efficiency for this sterically hindered amino acid.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.
5. Capping (Optional but Recommended):
-
If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and DIEA in DMF.
6. Washing:
-
After a negative Kaiser test, wash the resin thoroughly with DMF, DCM, and methanol to remove any excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Cleavage and Deprotection of Peptides Containing 3-Chloro-D-Tyrosine
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. For Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7] A more common and less hazardous alternative is the use of a high concentration of TFA in the presence of scavengers.
Cleavage Cocktail and Procedure
The choice of scavengers is critical to prevent side reactions, particularly the alkylation of sensitive residues by the carbocations generated during the cleavage of Boc and other protecting groups.[8]
Recommended Cleavage Cocktail (Reagent B): [6]
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.
-
Dry the crude peptide under vacuum.
Purification and Characterization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is typically purified by RP-HPLC. Peptides containing the hydrophobic 3-chloro-tyrosine residue may exhibit increased retention times on C18 columns.[9][10][11]
Illustrative HPLC Purification Workflow
Typical HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 30-60 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm.
Mass Spectrometry and NMR Spectroscopy
The identity and purity of the final peptide should be confirmed by mass spectrometry (to verify the molecular weight) and, if necessary, by NMR spectroscopy for structural elucidation.
Applications in Peptide Research and Drug Discovery
The incorporation of 3-chloro-D-tyrosine can be a valuable strategy for:
-
Enhancing Proteolytic Stability: The D-amino acid configuration provides resistance to degradation by endogenous proteases, prolonging the in vivo half-life of the peptide.[12]
-
Modulating Receptor Binding: The electronic and steric properties of the chlorine atom can alter the binding affinity and selectivity of the peptide for its target receptor.
-
Probing Structure-Activity Relationships (SAR): Systematically replacing natural tyrosine residues with 3-chloro-D-tyrosine can provide insights into the role of the phenolic hydroxyl group and the aromatic ring in biological activity.
-
Development of Novel Therapeutics: Peptides containing modified amino acids are being explored for a wide range of therapeutic areas, including oncology, metabolic diseases, and neurology.[13] The unique properties of 3-chloro-D-tyrosine may lead to the development of peptide drugs with improved efficacy and pharmacokinetic profiles. For instance, 3-chlorotyrosine has been studied as a biomarker for chlorine exposure and myeloperoxidase-catalyzed oxidative stress, suggesting its formation in biological systems under certain pathological conditions.[14][15]
Conclusion
Boc-D-Tyr(3-Cl)-OH.DCHA is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. A thorough understanding of its chemical characteristics and the implementation of optimized coupling and cleavage protocols are essential for its successful application in peptide research. The strategic incorporation of 3-chloro-D-tyrosine offers a powerful tool for fine-tuning the biological activity and pharmacokinetic profile of peptide drug candidates, thereby expanding the landscape of peptide-based therapeutics.
References
-
Aapptec Peptides. Boc-Tyr(3-Cl)-OH DCHA. [Link]
-
Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. ACS Publications. [Link]
-
3-chlorotyrosine and 3,5-dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas. PubMed. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Boc Solid Phase Peptide Synthesis Methods. [Link]
-
Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
RSC Publishing. A novel tyrosine hyperoxidation enables selective peptide cleavage. [Link]
-
GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PMC. [Link]
-
ResearchGate. How can I remove Boc protective group in prescense of Trt and TBS?. [Link]
-
ResearchGate. How can I get a proper HPLC for hydrophobic peptide?. [Link]
-
The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC. [Link]
-
Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Publishing. [Link]
-
Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. [Link]
-
HPLC Analysis and Purification of Peptides. PMC. [Link]
-
Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
Peptide Oxidation/Reduction Side Reactions. ResearchGate. [Link]
-
Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. [Link]
-
Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils. PubMed. [Link]
-
Aapptec Peptides. Boc-3-Thi-OH DCHA [83825-42-7]. [Link]
-
Identification of chlorinated products from tyrosine and tyrosyl dipeptides during chlorination: a computational study. PubMed. [Link]
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
International Journal of Molecular Sciences. MDPI. [Link]
-
Research progress on chemical modifications of tyrosine residues in peptides and proteins. [Link]
-
KEGG PATHWAY Database. [Link]
-
World Anti-Doping Agency. The Prohibited List. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-3-chloro-D-tyrosine dicyclohexylamine salt | CAS 478183-57-2 (net) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
- 10. bachem.com [bachem.com]
- 11. chemcoplus.co.jp [chemcoplus.co.jp]
- 12. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]
- 13. Boc Solid Phase Peptide Synthesis Methods - Peptide Port [peptideport.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Integration of Halogenated D-Amino Acids in Peptidomimetic Design
Topic: Role of Halogenated D-Amino Acids in Peptidomimetic Design Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
The clinical translation of peptide therapeutics is frequently stalled by two critical failure modes: rapid proteolytic degradation and poor membrane permeability. While traditional peptidomimetic strategies—such as cyclization or N-methylation—address these issues individually, they often compromise binding affinity. This guide presents a convergent design strategy: the incorporation of halogenated D-amino acids . This approach synergizes the proteolytic resistance of the D-configuration with the unique electronic and steric properties of halogen substituents (specifically the sigma-hole effect), enabling the engineering of peptides that are simultaneously metabolically stable, highly potent, and membrane-permeable.
Mechanistic Principles: The Convergence of Chirality and Halogen Bonding
To effectively utilize halogenated D-amino acids, one must understand the distinct physical mechanisms they introduce to the peptide scaffold.
The D-Configuration: Proteolytic Evasion
Endogenous proteases (e.g., trypsin, chymotrypsin) possess active sites stereochemically optimized for L-amino acid residues. The incorporation of D-amino acids alters the local topology of the peptide backbone, rendering the scissile bond inaccessible or non-recognizable to the catalytic triad of the protease.
-
Mechanism: Steric clash within the enzyme's S1/S1' subsites.
-
Outcome: Extension of plasma half-life (
) from minutes to hours or days.
Halogenation: The Sigma-Hole and Lipophilicity
Halogen atoms (Cl, Br, I) are not merely hydrophobic bulk; they are electronic modulators.
-
The Sigma-Hole (
-hole): Halogens exhibit an anisotropic charge distribution. While the equatorial region is electron-rich, the region along the C-X bond axis is electron-deficient (positive potential). This allows the halogen to act as a Lewis acid, forming highly directional Halogen Bonds (XB) with Lewis bases (carbonyl oxygens, histidines) in the target receptor. -
Lipophilicity: Halogenation increases the partition coefficient (LogP), facilitating passive transport across the lipid bilayer, a critical factor for intracellular targets.
The Synergistic Design Logic
Combining these features creates a "super-residue":
-
Backbone: D-chirality prevents degradation.[1]
-
Side-chain: Halogenation restores or enhances binding affinity lost due to the chiral inversion by establishing new, strong halogen bonds that mimic or surpass native hydrogen bonding networks.
Figure 1: The synergistic design logic of coupling D-chirality with halogenation to overcome native peptide limitations.
Synthetic Methodology: Solid-Phase Peptide Synthesis (SPPS)
Incorporating halogenated D-amino acids requires modified SPPS protocols to prevent racemization and ensure complete coupling, particularly due to the steric bulk of halogens like Iodine or Bromine.
Building Block Selection
-
Source: Fmoc-protected halogenated D-amino acids (e.g., Fmoc-D-4-Cl-Phe-OH, Fmoc-D-6-Br-Trp-OH) are commercially available or synthesized via chemo-enzymatic routes (using L-amino acid oxidase for stereo-inversion).
-
Protection: Ensure side-chain protection is compatible with Fmoc chemistry (e.g., Boc for Lys/Trp).
Optimized Coupling Protocol
Standard HBTU/DIEA protocols often fail with bulky non-canonical residues. The following protocol utilizes HATU/HOAt for enhanced reactivity.
Step-by-Step Protocol:
-
Resin Preparation:
-
Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 30 min.
-
Deprotect Fmoc: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
-
Coupling of Halogenated D-AA:
-
Reagents: Dissolve Fmoc-D-Halo-AA (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.
-
Activation: Add DIEA (8 eq) to the amino acid solution. Pre-activate for 30 seconds (color change to yellow).
-
Reaction: Add activated mixture to resin. Shake at Room Temperature for 2 hours (double standard time).
-
Critical Step: Perform a second coupling (double coupling) if the halogen is Iodine or if the residue is adjacent to a bulky group (e.g., Val, Pro).
-
-
Monitoring:
-
Use the Kaiser Test (ninhydrin) for primary amines. If positive (blue beads), repeat coupling.
-
For Proline (secondary amine), use the Chloranil Test .
-
-
Cleavage:
-
Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).
-
Incubate 3 hours. Precipitate in cold diethyl ether.
-
Figure 2: Optimized SPPS workflow for sterically hindered halogenated D-amino acids.
Validation & Characterization
Trustworthy data requires rigorous validation of both stability and binding mechanism.
Proteolytic Stability Assay
This assay quantifies the resistance conferred by the D-AA substitution.
-
Reagents: Human Serum (pooled) or purified Trypsin/Chymotrypsin.
-
Protocol:
-
Dissolve peptide to 1 mM in PBS (pH 7.4).
-
Add peptide to serum (final conc. 100 µM) at 37°C.
-
Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, 240 min, and 24 h.
-
Quenching: Add 100 µL cold Acetonitrile (1% TFA) to precipitate serum proteins. Centrifuge (10,000g, 10 min).
-
Analysis: Inject supernatant into RP-HPLC or LC-MS.
-
Calculation: Plot % remaining vs. time to determine
.
-
Halogen Bond Verification (NMR)
To confirm that the halogen is engaging in a specific interaction (XB) rather than just a hydrophobic contact, use 13C-NMR .
-
Principle: The carbon atom attached to the halogen (C-X) experiences a characteristic chemical shift upon binding if a halogen bond is formed.
-
Method: Compare the chemical shift of the C-X carbon in the free peptide vs. the peptide-receptor complex. A downfield shift typically indicates electron density donation from a Lewis base to the sigma-hole.
Quantitative Impact: Data Comparison
The following table summarizes the typical impact of these modifications on key drug-like properties, derived from comparative studies of antimicrobial peptides (AMPs) and GPCR ligands.
| Property | Native L-Peptide | D-Peptide Analog | Halogenated D-Peptide |
| Proteolytic Half-life ( | < 30 min | > 24 hours | > 24 hours |
| Receptor Affinity ( | High (nM) | Low (µM) (often lost) | High (nM) (Restored via XB) |
| Membrane Permeability ( | Low | Low | Medium/High (Lipophilic) |
| Selectivity | Moderate | High | Very High (Directional XB) |
Mechanism of Action: The Halogen Bond
The diagram below illustrates the precise electronic interaction that allows a Halogenated D-AA to recover binding affinity.
Figure 3: The Halogen Bond Mechanism. The positive sigma-hole on the halogen atom interacts with a nucleophilic residue on the receptor. Note the strict linearity (160-180°) required for optimal binding.
References
-
Vertex AI Search. (2026). The Advantage of D-Amino Acids in Peptide Design. Retrieved from 2
-
Mardirossian, M., et al. (2021).[3] Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. Retrieved from 4
-
Scholfield, M. R., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. Retrieved from 5
-
Xu, Z., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides. PNAS.[1] Retrieved from 1
-
Wilcken, R., et al. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery. Journal of Medicinal Chemistry. Retrieved from 6
Sources
- 1. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Boc-D-Tyr(3-Cl)-OH – Free Acid vs. DCHA Salt
Executive Summary
In peptide therapeutics and medicinal chemistry, the choice between the Free Acid and the Dicyclohexylamine (DCHA) Salt of Boc-D-Tyr(3-Cl)-OH is a trade-off between operational stability and synthetic readiness .
-
The DCHA Salt is the industry standard for storage and logistics. It transforms the molecule from an unstable, hygroscopic oil into a robust, crystalline solid. However, it requires a mandatory "desalting" step before use.
-
The Free Acid is the reactive species required for coupling. It is rarely sold directly because it degrades faster and is difficult to weigh accurately due to its amorphous or oily physical state.
This guide details the physicochemical distinctions, the mandatory desalting workflow, and the strategic utility of the 3-chloro-tyrosine motif in drug design.
Part 1: Chemical Identity & Structural Analysis
The Molecule: Boc-D-Tyr(3-Cl)-OH
This molecule is a protected, unnatural amino acid used as a building block in peptidomimetics.
-
Boc (tert-Butyloxycarbonyl): Acid-labile amine protection, orthogonal to base-labile groups (like Fmoc) or removed via TFA/HCl.
-
D-Configuration: The non-proteinogenic isomer. It is frequently selected to induce specific secondary structures (e.g., β-turns) or to confer resistance against proteolytic degradation in plasma.
-
3-Chloro Substituent: A halogen atom at the ortho position of the phenolic ring. This is the critical functional modification (detailed in Part 4).
The Salt: Dicyclohexylamine (DCHA)
Many Boc-protected amino acids, particularly those with lipophilic side chains like Tyrosine, do not crystallize easily as free acids. They persist as viscous oils or sticky foams.
To solve this, manufacturers react the free acid with Dicyclohexylamine (DCHA) , a bulky, secondary amine.
-
Mechanism: The basic DCHA protonates the carboxylic acid of the amino acid, forming a stable ammonium-carboxylate salt.
-
Result: A highly crystalline, non-hygroscopic powder with a defined melting point.
Comparative Physicochemical Properties[1]
| Feature | Free Acid Form | DCHA Salt Form |
| Physical State | Viscous oil, foam, or amorphous solid. | Crystalline white powder. |
| Handling | Difficult to weigh (sticky); hygroscopic. | Free-flowing; precise stoichiometry possible. |
| Shelf Stability | Low to Moderate (prone to slow decarboxylation or moisture uptake). | High (stable at RT or +4°C for years). |
| Solubility | Soluble in DCM, DMF, EtOAc. | Soluble in DCM, MeOH; less soluble in Ether/Water. |
| Synthetic Readiness | Ready: Can be added directly to coupling reactions. | Not Ready: DCHA amine competes in coupling; requires desalting.[1] |
Part 2: Operational Workflows (The "How-To")
The Critical Risk of DCHA in Coupling
Do not use the DCHA salt directly in coupling reactions. Although DCHA is a sterically hindered secondary amine, it is still nucleophilic. If present during activation (e.g., with HATU, DIC/HOBt), the DCHA can react with the activated ester, forming a capping species that terminates the peptide chain or reduces yield.
Protocol: Desalting DCHA Salts (The "Acid Wash")
To render the commercial DCHA salt usable, you must revert it to the free acid immediately prior to the coupling step.
Reagents:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash Solution: 5% Potassium Bisulfate (KHSO₄) or 10% Citric Acid (ice-cold). Note: Avoid strong mineral acids like HCl to prevent premature Boc removal.
Step-by-Step Methodology:
-
Dissolution: Suspend the Boc-D-Tyr(3-Cl)-OH·DCHA salt in EtOAc (approx. 10 mL per gram).
-
Extraction: Transfer to a separatory funnel. Wash the organic layer 3 times with the ice-cold acidic solution (KHSO₄).[2][3][4]
-
Rinsing: Wash the organic layer once with Brine (saturated NaCl) to remove residual water/acid.
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄). Filter off the solids.[2][3]
-
Isolation: Evaporate the solvent under reduced pressure (Rotavap).
-
Result: You will obtain the Free Acid as a clear oil or foam. Use immediately.
Visualization: The Desalting Workflow
Figure 1: Standard operating procedure for converting DCHA salts to reactive free acids.
Part 3: Strategic Applications in Drug Design
Why use 3-Chloro-Tyrosine instead of standard Tyrosine? The modification is not merely cosmetic; it fundamentally alters the pharmacodynamics of the peptide.
Metabolic Stability (The "Metabolic Block")
In standard Tyrosine, the phenyl ring is electron-rich and susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes).
-
Effect: Adding a Chlorine atom (electron-withdrawing) at the 3-position deactivates the ring toward electrophilic attack.
-
Result: This blocks common metabolic pathways, extending the half-life (
) of the peptide in vivo.
Acidity and Receptor Binding
The Chlorine atom increases the acidity of the phenolic hydroxyl group.
-
pKa Shift: The pKa of the Tyr phenol drops from ~10.0 to ~8.5 due to the inductive effect of the Chlorine.
-
Binding: At physiological pH (7.4), a larger fraction of the 3-Cl-Tyr may exist as the phenolate anion compared to native Tyr. This can strengthen electrostatic interactions or hydrogen bonding with receptor pockets, potentially increasing potency by orders of magnitude.
Lipophilicity
Chlorine is a lipophilic substituent. Its addition increases the
Part 4: References
-
Bachem Technical Guides. Conversion of a DCHA salt to the free acid. Bachem AG.
-
Sigma-Aldrich. Boc-3-chloro-L-tyrosine Product Specification & Applications. Merck KGaA.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Detailed review of Boc/DCHA stability).
-
Guide to Pharmacology. Ligand: 3-chlorotyrosine.[6] IUPHAR/BPS. (Pharmacological properties of halogenated tyrosines).
Sources
An In-Depth Technical Guide: The Physicochemical Impact of 3-Chloro Substitution on Tyrosine
Introduction: Strategic Modification of a Fundamental Amino Acid
L-tyrosine is a proteinogenic amino acid central to a myriad of biological processes. Its phenolic side chain is a key participant in protein structure and function, enzyme catalysis, and cellular signaling. Beyond its fundamental biological roles, tyrosine serves as a critical scaffold in medicinal chemistry. The targeted modification of this scaffold is a cornerstone of rational drug design, aiming to modulate physicochemical properties to enhance therapeutic efficacy.
This technical guide focuses on a specific, strategic modification: the introduction of a chlorine atom at the 3-position of the phenolic ring to form 3-chloro-L-tyrosine.[1][2] This seemingly subtle alteration induces significant and predictable changes in two key molecular properties: the acidity of the phenolic hydroxyl group (pKa) and the molecule's lipophilicity (logP/logD). Understanding the causality behind these shifts is paramount for researchers in drug development, as these properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3]
3-chloro-L-tyrosine is not merely a synthetic curiosity; it is also a biomarker for oxidative damage and inflammation, formed endogenously through the action of myeloperoxidase.[1][2][4] This guide will provide a comprehensive analysis of the electronic and steric effects of 3-Cl substitution, detail robust experimental protocols for quantifying these changes, and discuss the practical implications for drug design and biomedical research.
Theoretical Framework: pKa and Lipophilicity in Drug Design
The Significance of pKa
The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which an ionizable group is 50% protonated and 50% deprotonated.[5] For a drug molecule with ionizable functional groups, such as the carboxylic acid, amino group, and phenolic hydroxyl of tyrosine, the pKa dictates its charge state at a given physiological pH. This is fundamentally described by the Henderson-Hasselbalch equation.[6][7][8]
Henderson-Hasselbalch Equation: pH = pKa + log([A⁻]/[HA])[7]
The charge state of a molecule profoundly influences its solubility, ability to cross biological membranes, and interaction with protein targets. For tyrosine, three pKa values are relevant:
-
α-carboxyl group (pKa₁): ~2.2
-
α-amino group (pKa₂): ~9.1
This guide will focus primarily on the pKa of the phenolic hydroxyl group, as it is most directly affected by substitution on the aromatic ring.
Lipophilicity: The Passport to Cellular Entry
Lipophilicity, or "fat-loving" character, is a critical physicochemical property that governs a drug's ability to partition from an aqueous environment into a lipid-rich one, such as a cell membrane.[11][12] It is a key determinant of drug absorption and distribution.[3]
The two most common measures of lipophilicity are:
-
logP: The logarithm of the partition coefficient, which measures the ratio of the concentration of the neutral form of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[13][14]
-
logD: The logarithm of the distribution coefficient, which is the ratio of the total concentration of a compound (both neutral and ionized forms) in the lipid phase to its total concentration in the aqueous phase at a specific pH.[11][13]
For ionizable molecules, logD is often more physiologically relevant than logP because it accounts for the pH-dependent charge state.[11][13] Lipophilicity plays a pivotal role in drug-receptor interactions and overall pharmacokinetic behavior.[15]
The Impact of 3-Chloro Substitution: A Mechanistic View
The addition of a chlorine atom to the tyrosine ring at the 3-position (ortho to the hydroxyl group) alters the electronic landscape and steric profile of the molecule, leading to predictable changes in pKa and lipophilicity.
Electronic Effects on Phenolic pKa: The Power of Induction
The primary reason for the change in the phenolic pKa is the strong electron-withdrawing inductive effect (-I effect) of the chlorine atom.[16][17]
Causality Explained:
-
Electronegativity: Chlorine is a highly electronegative atom, meaning it strongly attracts electron density from the adjacent carbon atoms of the benzene ring.[17][18]
-
Inductive Withdrawal: This pull of electrons through the sigma (σ) bonds is known as the inductive effect. It reduces the electron density across the entire aromatic ring.[17][19]
-
Stabilization of the Conjugate Base: When the phenolic hydroxyl group loses a proton (H⁺), it forms a negatively charged phenoxide anion. The electron-withdrawing chlorine atom helps to delocalize and stabilize this negative charge.[16][20]
-
Increased Acidity: By stabilizing the conjugate base, the equilibrium of the acid dissociation reaction is shifted towards the deprotonated form. This means the proton is more easily lost, resulting in a stronger acid and, consequently, a lower pKa value .[16][20]
Although chlorine can also donate electrons via resonance (+R effect), its inductive effect is dominant in influencing acidity.[17][21]
Caption: Inductive effect of 3-Cl substitution on tyrosine.
Altering Lipophilicity: Increasing Nonpolar Character
The introduction of a chlorine atom generally increases the lipophilicity of a molecule.
Causality Explained:
-
Increased Molecular Surface Area: The chlorine atom is larger than the hydrogen atom it replaces, increasing the overall size and nonpolar surface area of the molecule.
-
Hydrophobicity of Halogens: Halogens are hydrophobic in nature. Replacing a hydrogen atom with a chlorine atom makes the molecule less polar and more favorable for partitioning into a nonpolar, lipid-like environment.
-
Increased logP/logD: This enhanced preference for the lipid phase results in a higher logP and logD value , indicating greater lipophilicity.
Data Summary: Tyrosine vs. 3-Chloro-Tyrosine
The following table summarizes the key physicochemical properties of L-tyrosine and 3-chloro-L-tyrosine.
| Property | L-Tyrosine | 3-Chloro-L-Tyrosine | Rationale for Change |
| Phenolic pKa (pKa₃) | ~10.1[9][10] | ~8.5 - 9.0 (Est.) | Electron-withdrawing inductive effect of Cl stabilizes the phenoxide anion. |
| logP (Calculated) | -2.26[9][10] | -1.8 (XLogP3)[2] | Addition of hydrophobic chlorine atom increases lipophilicity. |
| Molecular Weight ( g/mol ) | 181.19 | 215.63[2] | Addition of a chlorine atom. |
Note: The pKa for 3-chloro-tyrosine is an estimate based on the known effects of ortho-chloro substitution on phenol, which typically lowers the pKa by 1-1.5 units.
Experimental Determination Protocols
To ensure scientific integrity, the theoretical claims must be validated through robust experimental methods. The following sections provide detailed, self-validating protocols for determining the phenolic pKa and lipophilicity (logD).
Protocol for pKa Determination via UV-Vis Spectrophotometric Titration
This method is ideal as the phenoxide ion of tyrosine has a distinct UV absorbance spectrum from the protonated phenol, allowing for the quantification of each species across a pH range.[22][23]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. thoughtco.com [thoughtco.com]
- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. ulm.edu [ulm.edu]
- 9. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ab initio study of molecular properties of l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. emerypharma.com [emerypharma.com]
- 13. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 14. acdlabs.com [acdlabs.com]
- 15. tandfonline.com [tandfonline.com]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]
- 18. Although chlorine is an electron withdrawing group, yet it is ortho-, - askIITians [askiitians.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. quora.com [quora.com]
- 22. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Boc-D-Tyr(3-Cl)-OH.DCHA CAS number and chemical identifiers
Executive Summary
Boc-D-Tyr(3-Cl)-OH·DCHA is a specialized, orthogonally protected amino acid derivative used primarily in the synthesis of protease-resistant peptide analogues and peptidomimetics. The incorporation of a chlorine atom at the 3-position of the tyrosine aromatic ring introduces unique steric and electronic properties, often enhancing receptor binding affinity or metabolic stability.
This guide addresses the critical operational challenge associated with this compound: the Dicyclohexylamine (DCHA) counter-ion. While DCHA confers crystallinity and shelf-stability to the otherwise oily or unstable free acid, it acts as a competitive nucleophile during peptide coupling. Consequently, it must be rigorously removed (desalted) or neutralized prior to activation to prevent side reactions and low yields.
Chemical Identity & Properties
Nomenclature & Identifiers
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine dicyclohexylamine salt |
| Common Synonyms | Boc-3-chloro-D-Tyr-OH[1][2][3][4]·DCHA; Boc-D-Tyr(3-Cl)-OH·DCHA |
| CAS Number | 478183-57-2 (Specific to D-isomer DCHA salt) |
| Molecular Formula | C₁₄H₁₈ClNO₅[5] · C₁₂H₂₃N |
| Molecular Weight | 497.07 g/mol (Salt); ~315.75 g/mol (Free Acid) |
| Chirality | D-Isomer (R-configuration at α-carbon) |
| Appearance | White to off-white crystalline powder |
Structural Significance
-
3-Chloro Substitution: The chlorine atom (Van der Waals radius ~1.75 Å) is larger than hydrogen but smaller than a methyl group. It alters the pKa of the phenolic hydroxyl (making it more acidic) and restricts rotation around the Cβ-Cγ bond, potentially locking the side chain into a bioactive conformation.
-
D-Configuration: Introduces resistance to endogenous proteases, extending the in vivo half-life of peptide therapeutics.
-
DCHA Salt Form: The free acid of Boc-protected halogenated tyrosines is often an amorphous foam or oil that degrades upon storage. The DCHA salt stabilizes the molecule in a crystalline lattice, preventing decarboxylation and oxidation.
Critical Handling: The Desalting Protocol
Expert Insight: Direct use of DCHA salts in coupling reactions using uronium/phosphonium reagents (e.g., HBTU, HATU, PyBOP) is a common cause of failure. The DCHA amine can react with the activated ester, capping the peptide chain. You must liberate the free acid prior to coupling.
Workflow: Liberation of Free Acid
This protocol relies on a biphasic extraction system to protonate the DCHA (making it water-soluble) while keeping the Boc-amino acid in the organic phase.
Reagents:
-
Ethyl Acetate (EtOAc)
-
0.5 M or 1.0 M Potassium Hydrogen Sulfate (KHSO₄) or 10% Citric Acid
-
Brine (Saturated NaCl)
-
Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dissolution: Suspend the calculated amount of Boc-D-Tyr(3-Cl)-OH·DCHA in Ethyl Acetate (approx. 10 mL per gram).
-
Acid Wash: Transfer to a separatory funnel. Add an equal volume of 0.5 M KHSO₄.
-
Extraction: Shake vigorously for 1-2 minutes. The DCHA is protonated (
) and migrates to the aqueous layer. -
Phase Separation: Drain the aqueous layer.
-
Repeat: Repeat the acid wash 2 more times to ensure complete removal of DCHA.
-
Neutralization: Wash the organic layer once with water and once with Brine.
-
Drying: Collect the organic layer and dry over anhydrous MgSO₄ for 15 minutes.
-
Concentration: Filter off the drying agent and evaporate the EtOAc under reduced pressure (Rotavap) to yield the Boc-D-Tyr(3-Cl)-OH free acid as a foam/oil.
-
Note: Use immediately for coupling.
-
Visualization: Desalting Workflow
Figure 1: Biphasic extraction workflow for the removal of Dicyclohexylamine (DCHA) prior to peptide coupling.
Synthetic Utility: Solid Phase Peptide Synthesis (SPPS)
Once converted to the free acid, Boc-D-Tyr(3-Cl)-OH is compatible with standard Boc/Benzyl SPPS strategies.
Coupling Protocol (Boc Chemistry)
-
Activation: DIC/HOBt is recommended over base-dependent reagents (like HBTU/DIEA) if any trace DCHA remains, as DIEA can sometimes mask the presence of residual DCHA. However, for pure free acid, HBTU/DIEA is efficient.
-
Deprotection: The Boc group is removed with neat TFA or 50% TFA/DCM. The 3-Chloro substituent is stable to these acidic conditions.
-
Side Chain Protection: The phenolic hydroxyl is unprotected in this precursor.
-
Caution: If downstream reactions involve strong electrophiles, the unprotected phenol may require protection (e.g., 2,6-dichlorobenzyl) to prevent O-acylation, though the 3-Cl group reduces the nucleophilicity of the phenol slightly.
-
Visualization: SPPS Cycle Integration
Figure 2: Integration of the liberated free acid into a standard Boc-SPPS coupling cycle.
Quality Control & Storage
Analytical Expectations
-
HPLC: The 3-Cl substitution increases lipophilicity compared to native D-Tyrosine. Expect a longer retention time on C18 columns.
-
Mass Spectrometry (ESI): The chlorine atom provides a distinct isotopic signature.
-
Look for the M (³⁵Cl) and M+2 (³⁷Cl) peaks in a 3:1 ratio . This is a definitive confirmation of the halogenated product.
-
Target Mass (Free Acid, +H): ~316.1 Da.
-
Storage Protocols
-
Salt Form: Store at +4°C or -20°C. Desiccate. Stable for years if kept dry.
-
Free Acid: Unstable. Do not store for long periods. Generate in situ or immediately before use.
References
-
Santa Cruz Biotechnology. Boc-3-chloro-D-tyrosine dicyclohexylamine salt (CAS 478183-57-2).[5] Retrieved from
-
Chem-Impex International. Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt (Contextual usage of DCHA salts). Retrieved from
-
Sigma-Aldrich. Boc-D-Tyr-OH Novabiochem (General Boc-D-Tyr properties).[2] Retrieved from
Sources
An In-Depth Technical Guide to the Advantages of Using D-enantiomer Chlorinated Tyrosine in Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of peptide-based therapeutics faces two primary obstacles: rapid proteolytic degradation in vivo and the challenge of precisely modulating target-specific biological activity. The strategic incorporation of non-canonical amino acids offers a powerful solution to these limitations. This technical guide delves into the synergistic advantages of utilizing D-enantiomer 3-chlorotyrosine, a synthetic amino acid that combines the profound enzymatic stability of a D-configuration with the unique bio-modulatory properties conferred by chlorination of the tyrosine side chain. We will explore the foundational principles of each modification, present the combined benefits for pharmacokinetic and pharmacodynamic profiles, and provide detailed, field-proven experimental protocols for the synthesis, purification, and analysis of these advanced peptides.
The Challenge of Peptide Therapeutics: A Tale of Instability and Specificity
Peptides are highly sought-after therapeutic candidates due to their high specificity, potency, and low off-target toxicity. However, their translation into effective clinical drugs is frequently hindered by their short in-vivo half-life. The human body is replete with proteases that rapidly recognize and cleave peptide bonds between naturally occurring L-amino acids, leading to poor bioavailability and the need for frequent administration.[1][2] Beyond stability, achieving the desired biological effect often requires fine-tuning interactions with target receptors or enzymes. Post-translational modifications are a natural mechanism for this, and mimicking or blocking these modifications provides a route to controlling biological signaling. The incorporation of D-enantiomer chlorinated tyrosine addresses both of these fundamental challenges head-on.
The D-Enantiomer Advantage: A Stereochemical Shield Against Proteolysis
The cornerstone of all naturally synthesized proteins and peptides is the L-amino acid. Proteolytic enzymes have evolved active sites that are exquisitely stereospecific, perfectly shaped to bind and hydrolyze peptide chains composed of these L-enantiomers.[3]
Mechanism of Enhanced Stability
By substituting one or more L-amino acids with their D-enantiomers—their non-superimposable mirror images—the peptide's backbone geometry is locally altered. This change introduces significant steric hindrance that prevents the D-amino acid residue from fitting correctly into the protease's active site.[1] This "stereochemical shield" renders the peptide highly resistant to enzymatic degradation.[4][5] This dramatically increases the peptide's half-life in biological systems, a critical factor for therapeutic efficacy.[6][7]
Pharmacokinetic Impact
The enhanced stability of D-amino acid-containing peptides directly translates to improved pharmacokinetic profiles. For instance, a D-peptide derivative (RD2) developed for Alzheimer's disease demonstrated a long terminal half-life in plasma of over two days and high bioavailability after various administration routes.[6][8] In contrast, many natural peptides, such as LHRH, have a half-life of only 2-4 minutes.[3]
| Peptide Type | Modification | Stability Profile | Reference |
| Natural L-Peptide (LHRH) | None | Half-life of 2-4 minutes in vivo. | [3] |
| MUC2 Epitope Peptide | All L-amino acids | Degraded in human serum. | [9] |
| MUC2 Epitope Peptide Derivative | D-amino acids in flanking regions | Highly resistant to degradation in human serum and lysosomal preparations. | [9] |
| D-Peptide (RD2) | All D-amino acids | Terminal half-life > 2 days in plasma. | [6] |
The Chlorinated Tyrosine Advantage: A Halogen Switch for Bioactivity
Beyond stability, controlling a peptide's interaction with its target is paramount. Halogenation of a tyrosine residue provides a subtle but powerful tool to modulate its biochemical properties, particularly its involvement in cell signaling pathways.
Chemistry and Electronic Effects
Chlorination of tyrosine occurs via electrophilic aromatic substitution, primarily at the ortho position to the hydroxyl group, yielding 3-chlorotyrosine or 3,5-dichlorotyrosine.[10] The electron-withdrawing nature of the chlorine atom significantly lowers the pKa of the phenolic hydroxyl group, making it more acidic and altering its hydrogen bonding capabilities.
Modulation of Kinase-Mediated Signaling
A critical function of tyrosine residues in signaling proteins is their phosphorylation by protein tyrosine kinases (PTKs). This phosphorylation event acts as a molecular switch, often initiating downstream signaling cascades by creating a docking site for proteins containing Src homology 2 (SH2) domains.
Research has demonstrated that halogenation of tyrosine markedly inhibits its phosphorylation by kinases such as the epidermal growth factor receptor (EGFR) and lymphocyte-specific protein tyrosine kinase (Lck).[11] This effect is even stronger than that observed with nitrotyrosine, another common modification. By incorporating 3-chlorotyrosine, a peptide can be designed to occupy a kinase substrate binding site without being phosphorylated, effectively acting as a competitive inhibitor and blocking the signaling pathway at its origin.
Synergy in Action: D-3-Chlorotyrosine for Unprecedented Control
The true power emerges when these two modifications are combined. A peptide containing D-3-chlorotyrosine benefits from the dual advantages of extreme proteolytic resistance and precise modulation of biological activity.
This combination allows for the design of long-acting, highly specific therapeutic agents. For example, a D-3-chlorotyrosine-containing peptide could serve as a potent and stable antagonist for a receptor that is normally activated by phosphorylation. It would resist degradation in the bloodstream, allowing it to reach its target and occupy the binding site for an extended period without triggering the downstream signaling cascade.
| Property | L-Peptide (Native) | L-3-Cl-Tyr Peptide | D-Peptide | D-3-Cl-Tyr Peptide |
| Proteolytic Stability | Very Low | Very Low | Very High | Very High |
| Bioavailability | Low | Low | High | High |
| Substrate for Kinase? | Yes | No | Yes (Potentially) | No |
| Potential Application | Short-acting agonist | Short-acting antagonist | Long-acting agonist | Long-acting antagonist/inhibitor |
Experimental Protocols: A Guide to Synthesis and Validation
The successful application of D-3-chlorotyrosine peptides requires robust and verifiable methodologies for their creation and analysis.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing D-3-chlorotyrosine using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1]
-
Materials:
-
Rink Amide Resin (for C-terminal amide) or 2-Chlorotrityl Chloride Resin (for C-terminal acid).[12][13]
-
Fmoc-protected L- and D-amino acids, including Fmoc-D-3-chlorotyrosine.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane).
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
-
Cold diethyl ether.
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF within an SPPS reaction vessel for 30 minutes.
-
First Amino Acid Loading (for 2-CTC Resin): Dissolve Fmoc-amino acid and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with a solution of DCM/MeOH/DIPEA.
-
Fmoc Deprotection: Drain the solvent. Add 20% piperidine/DMF solution and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: Dissolve the next Fmoc-amino acid and HBTU/DIPEA in DMF. Add to the resin and agitate for 1-2 hours. Perform a Kaiser test to confirm complete coupling.
-
Repeat: Repeat steps 3 and 4 for each amino acid in the sequence.
-
Cleavage and Global Deprotection: After synthesizing the full peptide, wash the resin with DCM and dry. Add the cold cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution into a centrifuge tube of cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and dry the peptide pellet.
-
Protocol 2: Peptide Purification and Characterization
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the solution onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions corresponding to the major peak detected at 220 nm or 280 nm.
-
Lyophilize the pooled, pure fractions to obtain a white powder.[14][15]
-
-
Characterization by Mass Spectrometry:
Protocol 3: In Vitro Proteolytic Stability Assay
This protocol validates the enhanced stability of the modified peptide.
-
Preparation: Prepare stock solutions of the control L-peptide and the experimental D-3-chlorotyrosine peptide in a suitable buffer.
-
Incubation: Add human serum or a specific protease (e.g., trypsin) to each peptide solution to a final concentration of 10% serum or 1 µg/mL trypsin. Incubate at 37°C.
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and immediately quench the enzymatic reaction by adding an equal volume of 1% TFA.
-
Analysis: Analyze each quenched sample by RP-HPLC.
-
Quantification: Measure the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time to determine the degradation rate and half-life. The D-3-chlorotyrosine peptide is expected to show significantly less degradation compared to the L-peptide.[9]
Conclusion and Future Outlook
The incorporation of D-enantiomer chlorinated tyrosine is a sophisticated and highly effective strategy in modern peptide drug design. It simultaneously confers exceptional resistance to enzymatic degradation and provides a mechanism to inhibit or modulate biological signaling pathways dependent on tyrosine phosphorylation. This dual-functionality opens new avenues for developing long-acting peptide therapeutics with precisely tailored pharmacological profiles, particularly for oncology, immunology, and metabolic diseases. As our understanding of peptide structure-activity relationships deepens, the rational design of peptides with such multi-functional synthetic amino acids will become a cornerstone of next-generation drug discovery.[17][18]
References
- LifeTein. (2024). Should My Peptides Have D-Amino Acids?
-
Gentilucci, L., et al. (2019). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules. [Link]
- Creative Peptides. (n.d.). How to Enhance the Pharmacokinetic Stability of Peptides?
-
Leithold, L. H., et al. (2016). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Pharmaceutical Research. [Link]
-
Solomon, B., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules. [Link]
- Pantar, A., et al. (2024). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
-
Kim, M., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific Reports. [Link]
-
Damen, M. P. E., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology. [Link]
- Orsburn, B., et al. (2024). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society.
- Wang, W., et al. (2020). Identification of chlorinated products from tyrosine and tyrosyl dipeptides during chlorination: a computational study. Environmental Science: Processes & Impacts.
-
Liu, K., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics. [Link]
- BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
- LifeTein. (2012). D-amino acid peptides to resist common proteases.
-
Domigan, N. M., et al. (1995). Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils. The Journal of Biological Chemistry. [Link]
-
Bajnok, A., et al. (2007). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Bioconjugate Chemistry. [Link]
-
Vlieghe, P., et al. (2010). Peptidomimetics, a synthetic tool of drug discovery. Drug Discovery Today. [Link]
-
Damen, M. P. E., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology. [Link]
- ResolveMass Laboratories Inc. (2024).
-
Leithold, L. H., et al. (2015). Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Pharmaceutical Research. [Link]
-
Swaney, D. L., et al. (2010). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols. [Link]
-
Geranurimi, A., et al. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry. [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Life Chemicals. (2021). Peptidomimetics in Modern Drug Discovery.
- Bio-Synthesis Inc. (2017). Analysis of Proteins and Peptides.
-
Okamura, T., et al. (2012). Effects of halogenation on tyrosine phosphorylation and peptide binding to the SRC homology 2 domain of lymphocyte-specific protein tyrosine kinase. Biological & Pharmaceutical Bulletin. [Link]
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 4. lifetein.com [lifetein.com]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]
- 9. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of halogenation on tyrosine phosphorylation and peptide binding to the SRC homology 2 domain of lymphocyte-specific protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Analysis of Proteins and Peptides [biosyn.com]
- 16. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Note: Protocol for the Liberation of Free Acid from Boc-D-Tyr(3-Cl)-OH DCHA Salt for Peptide Synthesis
Abstract
N-α-(tert-Butoxycarbonyl)-D-3-chlorotyrosine (Boc-D-Tyr(3-Cl)-OH) is a critical building block in solid-phase peptide synthesis (SPPS). It is frequently supplied as a dicyclohexylamine (DCHA) salt to improve its crystalline nature, shelf-life, and handling characteristics. However, the presence of the DCHA counter-ion prevents the direct use of the amino acid derivative in standard coupling reactions, which require a free carboxylic acid. This application note provides a robust, field-proven protocol for the efficient removal of the DCHA salt through a liquid-liquid acid-base extraction, yielding the free acid form of Boc-D-Tyr(3-Cl)-OH ready for subsequent activation and coupling. We further detail in-process controls using Thin-Layer Chromatography (TLC) to ensure the complete conversion and purity of the final product.
Introduction: The Rationale for DCHA Salt and its Removal
Many Boc-protected amino acids, particularly those that are oily or difficult to crystallize as free acids, are converted into their dicyclohexylammonium (DCHA) salts.[1] This acid-base reaction forms a stable, solid salt that is easier to purify, weigh, and store.[1] DCHA is used as it is a bulky, basic amine that readily forms a crystalline salt with the carboxylic acid moiety of the Boc-amino acid.
Before the amino acid can be coupled to the N-terminus of a growing peptide chain, its carboxylic acid group must be activated (e.g., using carbodiimides like DIC or coupling reagents like HBTU/HATU). This activation is impossible if the carboxyl group is ionically bonded to the DCHA counter-ion. Therefore, a quantitative removal of DCHA to regenerate the free carboxylic acid is a mandatory and critical preparatory step. The protocol described herein employs a classical and highly effective acid-base extraction technique.[2]
Principle of the Method: Acid-Base Extraction
The core of this protocol lies in the principles of acid-base chemistry and differential solubility. The Boc-D-Tyr(3-Cl)-OH DCHA salt is first suspended in an organic solvent immiscible with water, such as ethyl acetate. An aqueous acid solution (e.g., 10% phosphoric acid or potassium bisulfate) is then introduced.[3]
The strong aqueous acid protonates the basic dicyclohexylamine, converting it into its corresponding dicyclohexylammonium salt (e.g., dicyclohexylammonium phosphate). This salt is highly soluble in the aqueous phase and insoluble in the organic phase.[2] Simultaneously, the Boc-D-Tyr(3-Cl)-OH is liberated as the free acid, which, due to its bulky, nonpolar Boc group and chlorinated phenyl ring, has high solubility in the organic solvent and low solubility in the acidic aqueous phase.[2] This differential solubility allows for a clean separation of the desired product from the unwanted DCHA salt by partitioning the two species into two immiscible liquid phases.
Figure 1: Mechanism of DCHA salt cleavage via acid-base extraction.
Materials and Reagents
Proper preparation and use of high-purity reagents are essential for a successful outcome.
| Reagent / Material | Grade | Purpose | Key Considerations |
| Boc-D-Tyr(3-Cl)-OH·DCHA | Synthesis Grade | Starting Material | Ensure accurate weight is recorded. |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | Organic Solvent | Must be immiscible with water. Other ethers like MTBE can also be used.[3] |
| Phosphoric Acid (H₃PO₄) | ACS Grade | Acidifying Agent | A 10% (w/v) aqueous solution is typically used.[3] KHSO₄ is also a suitable alternative. |
| Deionized (DI) Water | High Purity | Aqueous Phase | Used for preparing solutions and washing. |
| Brine (Saturated NaCl) | ACS Grade NaCl | Washing Agent | Reduces solubility of organic compounds in the aqueous phase, preventing product loss.[2] |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent | Removes residual water from the organic phase. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Reaction Monitoring | For in-process control to verify reaction completion.[3][4] |
| TLC Mobile Phase | e.g., 5% Methanol in Chloroform | Eluent | Solvent system may require optimization.[5] |
| Separatory Funnel | Glass | Extraction Apparatus | Appropriate size for the reaction scale. |
| Rotary Evaporator | N/A | Solvent Removal | For isolation of the final product. |
Detailed Experimental Protocol
This protocol is based on a typical procedure for liberating amino acids from their DCHA salts.[3]
Figure 2: Step-by-step workflow for the liberation of the free amino acid.
Step-by-Step Methodology
-
Dissolution: In a suitable flask, suspend 1 part by weight of Boc-D-Tyr(3-Cl)-OH·DCHA salt in 5 to 10 volumes of ethyl acetate. Stir at room temperature. The suspension will appear as a slurry.
-
Acidification: While stirring vigorously, add a 10% aqueous solution of phosphoric acid portion-wise. Continue adding the acid until the solid DCHA salt has completely dissolved and two clear, distinct liquid phases are observed.[3]
-
Scientist's Note: The disappearance of the solid is the primary visual cue of the reaction's progress. The DCHA is being protonated and drawn into the aqueous layer.
-
In-Process Check: Using pH paper, check the pH of the lower, aqueous phase. It should be acidic, ideally in the range of pH 2-3, to ensure complete protonation of the dicyclohexylamine.[3]
-
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to settle completely. Drain and discard the lower aqueous phase, which contains the unwanted dicyclohexylammonium phosphate salt.
-
Washing Sequence: a. Acid Wash: Add approximately 2 volume parts of 10% phosphoric acid to the remaining organic layer in the funnel. Shake gently, vent, and then shake vigorously. Allow the layers to separate and discard the lower aqueous phase. This step ensures any residual DCHA is removed. b. Water Washes: Wash the organic phase three times with 2 volume parts of DI water each time.[3] This removes residual phosphoric acid. After the final water wash, the pH of the aqueous layer should be neutral or close to it (≥4).[3] c. Brine Wash: Perform a final wash with 2 volume parts of saturated aqueous sodium chloride (brine).[2]
-
Scientist's Note: The brine wash helps to break any minor emulsions and decreases the solubility of the organic layer in the trace amounts of water, thus "drying" the organic phase and maximizing product recovery.[2]
-
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a generous amount of anhydrous sodium sulfate (e.g., 1/10th of the liquid volume). Swirl the flask; if the sodium sulfate clumps together, add more until some particles remain free-flowing. Let it stand for 15-20 minutes.
-
Isolation: a. Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the sodium sulfate. b. Concentrate the filtrate to dryness using a rotary evaporator. The resulting product, Boc-D-Tyr(3-Cl)-OH, will likely be a white foam or a solid.[3] c. Place the product under high vacuum overnight to remove any residual solvent.
Verification Protocol: Thin-Layer Chromatography (TLC)
It is crucial to verify the complete removal of the DCHA salt before proceeding. TLC is a rapid and effective technique for this purpose.[4][6]
-
Objective: To confirm the disappearance of the starting material (DCHA salt) and the appearance of the product (free acid).
-
Procedure:
-
Spotting: On a silica gel TLC plate, spot three lanes:
-
Lane S (Start): A small amount of the initial Boc-D-Tyr(3-Cl)-OH·DCHA salt dissolved in a suitable solvent (e.g., methanol).
-
Lane C (Co-spot): A mixture of both the starting material and the final product.
-
Lane P (Product): The final, isolated Boc-D-Tyr(3-Cl)-OH dissolved in ethyl acetate.
-
-
Development: Develop the plate in an appropriate mobile phase (e.g., 5-10% methanol in chloroform or dichloromethane).[5]
-
Visualization: Visualize the plate under UV light (254 nm). The tyrosine derivative is UV-active. Staining with potassium permanganate can also be used.
-
-
Interpretation of Results:
-
The DCHA salt (Lane S) and the free acid (Lane P) will have different retention factors (Rf values). The free acid, being more polar than the salt complex in this context, will typically have a slightly lower Rf.
-
A successful reaction is confirmed if Lane P shows only one spot corresponding to the free acid, and this spot is clearly separated from the spot in Lane S. The absence of the starting material spot in Lane P indicates complete conversion.
-
Troubleshooting
-
Emulsion Formation During Extraction: If a stable emulsion forms between the organic and aqueous layers, it can be broken by adding a small amount of brine and swirling gently, or by passing the mixture through a pad of Celite during filtration.
-
Oily Product: If the final product is an oil instead of a solid, it may contain residual solvent. Ensure it is dried thoroughly under high vacuum. Some Boc-amino acids are inherently oils or low-melting solids.[7]
-
Low Yield: Product loss can occur if extractions are too vigorous or if the pH of the aqueous phase is not sufficiently acidic during the initial washes, leading to the partitioning of the product into the aqueous layer.
References
-
University of Colorado, Boulder. Acid-Base Extraction. Department of Chemistry and Biochemistry. [Link]
-
Amrita Vishwa Vidyapeetham. (2023). Separation of Amino Acids by Thin Layer Chromatography (Theory). Amrita OLabs. [Link]
-
BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and application of some novel amino acids as corrosion inhibitors for mild steel in acidic medium. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. bachem.com [bachem.com]
- 4. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 7. researchgate.net [researchgate.net]
Coupling conditions for sterically hindered chlorinated tyrosine derivatives
An Application Guide to Navigating the Coupling of Sterically Hindered Chlorinated Tyrosine Derivatives
The Synthetic Challenge: Steric Hindrance Meets Electronic Deactivation
3,5-dichloro-L-tyrosine and its analogues represent a formidable challenge in synthetic chemistry.[1] The core difficulty arises from a combination of two factors:
-
Steric Hindrance: The two chlorine atoms flanking the phenolic hydroxyl group create significant steric bulk. This bulk physically impedes the approach of coupling partners and catalysts to the reactive sites on the aromatic ring, slowing down or completely inhibiting reactions that would otherwise proceed smoothly on an unhindered substrate.
-
Electronic Effects: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in many cross-coupling reactions due to the strength of the C-Cl bond.[2] The oxidative addition step in palladium-catalyzed cycles, a critical activation step, is significantly more challenging for aryl chlorides.
Successfully coupling these substrates requires a carefully considered approach, leveraging modern catalytic systems designed specifically to overcome these barriers. This guide will focus on three key transformations: C-C bond formation via Suzuki-Miyaura coupling, C-N bond formation via Buchwald-Hartwig amination, and peptide bond formation.
Strategic Overview: A Multi-Step Synthetic Workflow
A generalized workflow for the elaboration of chlorinated tyrosine derivatives involves a sequence of protection, coupling, and deprotection steps. The choice of protecting groups is critical to ensure compatibility with the planned coupling conditions.
Caption: General workflow for coupling reactions.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[3][4][5] Its success with challenging substrates like chlorinated tyrosines hinges on the careful selection of the catalyst system.
Mechanistic Considerations for Hindered Substrates
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] For sterically hindered aryl chlorides, both the initial oxidative addition of the C-Cl bond to the Pd(0) center and the final reductive elimination to form the new C-C bond are kinetically challenging.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
To overcome these hurdles, the palladium catalyst must be supported by ligands that are both sterically bulky and highly electron-donating.
-
Bulky Ligands: Promote the reductive elimination step and help maintain a coordinatively unsaturated, reactive metal center.
-
Electron-Donating Ligands: Increase the electron density on the palladium, which facilitates the oxidative addition of the electron-deficient C-Cl bond.[7]
Recommended Catalyst and Ligand Systems
For coupling sterically hindered aryl chlorides, traditional catalysts like Pd(PPh₃)₄ are often ineffective.[8] Modern catalyst systems employing specialized phosphine ligands or N-heterocyclic carbenes (NHCs) are required.[2][7]
| Ligand Type | Examples | Key Advantages for Hindered Substrates |
| Bulky Monophosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding; promote efficient oxidative addition and reductive elimination.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes, enhancing catalytic activity and longevity.[7][10] |
| Indolylphosphines | WK-phos, CM-Phos | Shown to be highly effective for hindered aryl chlorides, allowing for very low catalyst loadings.[2] |
Protocol: Suzuki-Miyaura Coupling of a Protected 3,5-Dichloro-L-tyrosine Derivative
This protocol provides a general starting point. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
N-Boc-O-TBDMS-3,5-dichloro-L-tyrosine methyl ester (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (or other suitable ligand) (2-4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane or toluene/water mixture (e.g., 10:1)
Procedure:
-
Inert Atmosphere: To an oven-dried reaction flask, add the protected tyrosine derivative, arylboronic acid, and potassium phosphate.
-
Evacuate and Backfill: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen at least three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (Pd₂(dba)₃) and the phosphine ligand (SPhos).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Note: Racemization can occur under harsh basic conditions; using milder bases like K₂CO₃ or succinates can sometimes mitigate this, though potentially at the cost of yield.[11]
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[4] Similar to the Suzuki coupling, its application to hindered aryl chlorides requires specialized catalyst systems.[12]
Key Considerations
The primary challenge is overcoming the slow rates of both oxidative addition and reductive elimination. The choice of ligand is paramount, and bulky, electron-rich phosphine ligands are the standard. The choice of base is also critical, as it must be strong enough to deprotonate the amine nucleophile but not so harsh as to cause side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Protocol: Buchwald-Hartwig Amination of a Protected 3,5-Dichloro-L-tyrosine Derivative
Materials:
-
N-Boc-O-TBDMS-3,5-dichloro-L-tyrosine methyl ester (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
-
XPhos or a similar bulky ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of argon, add NaOtBu, the palladium precursor, and the ligand to an oven-dried flask.
-
Reagent Addition: Add the protected tyrosine derivative and the amine.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the flask and heat to 90-120 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup: Cool the reaction mixture, dilute with diethyl ether or ethyl acetate, and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting coupled product by flash column chromatography.
Peptide Bond Formation: Coupling the Hindered Amino Acid
After functionalizing the aromatic ring, the chlorinated tyrosine derivative may need to be incorporated into a peptide chain. The steric hindrance from the ortho-chlorine atoms can impede the approach of the incoming amine, making standard peptide coupling conditions sluggish.
The Need for High-Reactivity Reagents
Standard coupling reagents like DCC or HBTU may provide low yields or require long reaction times.[13] To overcome this, more potent "in-situ" activating reagents are necessary.[14][15] These reagents generate highly reactive acylating species that can overcome the steric barrier.
| Reagent | Acronym | Activating Group | Key Features |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | OBt Ester | Classic, effective but produces a carcinogenic byproduct (HMPA). |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | OAt Ester | Highly reactive due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group; excellent for difficult couplings.[14] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Oxyma Ester | A modern, highly efficient, and safer alternative to benzotriazole-based reagents.[14][15] |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CDMT | Acyl Chloride | A cost-effective reagent that has been used for coupling hindered amino acids.[16] |
Protocol: Peptide Coupling with a Hindered Chlorinated Tyrosine
Materials:
-
N-Fmoc-3,5-dichloro-L-tyrosine (functionalized) (1.0 equiv)
-
Amino acid methyl ester or resin-bound amine (1.1 equiv)
-
HATU (1.0 equiv)
-
Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation: In a round-bottom flask, dissolve the N-Fmoc-protected chlorinated tyrosine in DMF. Add HATU and stir for 1-2 minutes.
-
Base Addition: Add DIPEA to the mixture. The solution may change color, indicating the formation of the active OAt-ester.
-
Coupling: Add the amino component (dissolved in a small amount of DMF if necessary) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. For extremely difficult couplings, the reaction time may be extended or the temperature slightly elevated (e.g., to 40 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup (for solution phase): Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the dipeptide by flash column chromatography.
Conclusion and Future Outlook
The coupling of sterically hindered chlorinated tyrosine derivatives is a challenging but achievable synthetic task. Success relies on moving beyond classical conditions and embracing modern, highly active catalyst systems and coupling reagents. The selection of bulky, electron-rich ligands is critical for palladium-catalyzed cross-coupling reactions, while high-potency activators like HATU or COMU are essential for efficient peptide bond formation. As organometallic chemistry and peptide synthesis continue to advance, even more robust and efficient methods for constructing these valuable molecular architectures will undoubtedly emerge, further empowering the field of drug discovery.
References
-
Cross-coupling reactions – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
3-chlorotyrosine and 3,5-dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas. PubMed. Available at: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Thieme Connect. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]
-
3,5-dichloro-L-tyrosine. PubChem. Available at: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. Available at: [Link]
-
Racemization in suzuki couplings: a quantitative study using 4-hydroxyphenylglycine and tyrosine derivatives as probe molecules. PubMed. Available at: [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry. Available at: [Link]
-
Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. NIH. Available at: [Link]
-
Sonogashira coupling. YouTube. Available at: [Link]
-
Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. LCGC International. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Available at: [Link]
-
Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. ResearchGate. Available at: [Link]
-
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. Available at: [Link]
-
Modern Arylation Methods. ResearchGate. Available at: [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. Available at: [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. Available at: [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. Available at: [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. Available at: [Link]
-
New Trends in Peptide Coupling Reagents. ResearchGate. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. Available at: [Link]
-
A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. ResearchGate. Available at: [Link]
-
Synthesis of a series of dichloroamino- and dihalosulfonamido-1,3,5-triazines and investigation of their hindered rotation and stereodynamic behaviour by NMR spectroscopy. Royal Society of Chemistry. Available at: [Link]
-
Rapid and Efficient Pd-catalyzed Sonogashira Coupling of Aryl Chlorides. PubMed. Available at: [Link]
-
Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]
-
The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. Available at: [Link]
-
Identification of chlorinated products from tyrosine and tyrosyl dipeptides during chlorination: a computational study. Royal Society of Chemistry. Available at: [Link]
-
Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. PubMed. Available at: [Link]
-
Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. PMC. Available at: [Link]
-
Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. ResearchGate. Available at: [Link]
-
The iron-catalysed Suzuki coupling of aryl chlorides. ChemRxiv. Available at: [Link]
- Synthesis of hindered phenols.Google Patents.
Sources
- 1. 3,5-dichloro-L-tyrosine | C9H9Cl2NO3 | CID 439986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Racemization in suzuki couplings: a quantitative study using 4-hydroxyphenylglycine and tyrosine derivatives as probe molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. 肽偶联剂选择指南 [sigmaaldrich.com]
- 15. bachem.com [bachem.com]
- 16. researchgate.net [researchgate.net]
Application Note: Synthesis of Protease-Resistant Peptides using Boc-D-Tyr(3-Cl)-OH
Part 1: Introduction & Chemical Logic
The Challenge: Proteolytic Instability
Peptide therapeutics often suffer from rapid degradation in vivo due to endogenous proteases. Enzymes such as chymotrypsin, trypsin, and pepsin recognize specific L-amino acid side chains and backbone stereochemistry. Overcoming this "enzymatic barrier" is a critical step in converting bioactive peptides into viable drugs.
The Solution: Dual-Mode Resistance
This guide details the synthesis of peptides using Boc-D-Tyr(3-Cl)-OH (N-tert-butyloxycarbonyl-3-chloro-D-tyrosine). This building block confers resistance through two synergistic mechanisms:
-
Stereochemical "Invisibility": Proteases are chiral catalysts evolved to hydrolyze L-peptide bonds. The incorporation of D-amino acids disrupts the formation of the enzyme-substrate complex, effectively rendering the peptide "invisible" or unrecognizable to the catalytic triad.
-
Electronic & Steric Shielding: The addition of a chlorine atom at the meta (3-) position of the tyrosine phenol ring introduces steric bulk and alters the electronic density of the aromatic ring. This modification hinders the "induced fit" required by proteases like chymotrypsin, which target aromatic residues.
Reagent Profile: Boc-D-Tyr(3-Cl)-OH
-
Chemical Name: N-α-t-Butoxycarbonyl-3-chloro-D-tyrosine
-
Molecular Weight: ~315.75 g/mol
-
Stereochemistry: D-enantiomer
-
Protecting Group: Boc (Acid labile, removed by TFA)
-
Side Chain: 3-Chloro-phenol (Typically unprotected or Bzl-protected depending on supplier)
-
Key Property: The 3-Cl substituent lowers the pKa of the phenolic hydroxyl (~8.0 vs. ~10.0 for Tyr), making it more acidic but the phenolate less nucleophilic.
Part 2: Strategic Planning & Resin Selection
Resin Selection for Boc Chemistry
For Boc-SPPS, the resin-linker bond must be stable to the repetitive TFA treatments used for deprotection but cleavable by strong acid (HF) at the end.
-
Recommended: MBHA Resin (4-Methylbenzhydrylamine) for C-terminal amides or PAM Resin (Phenylacetamidomethyl) for C-terminal acids.
-
Loading: 0.5 – 0.8 mmol/g is ideal to prevent aggregation of hydrophobic halogenated sequences.
Side-Chain Protection Strategy
A critical decision point is the state of the phenolic hydroxyl group in Boc-D-Tyr(3-Cl)-OH.
-
Scenario A: Protected (Boc-D-Tyr(3-Cl)(Bzl)-OH): Preferred. The benzyl ether prevents O-acylation during coupling and alkylation during deprotection.
-
Scenario B: Unprotected (Boc-D-Tyr(3-Cl)-OH): Common in custom synthesis. If the phenol is free, the lowered pKa (due to Cl) increases the risk of deprotonation by base (DIEA), potentially leading to O-acylation (ester formation on the side chain).
-
Mitigation: Use base-free coupling methods (e.g., DIC/Oxyma) or minimize base exposure.
-
Part 3: Experimental Protocol (Boc-SPPS)
Workflow Diagram
Figure 1: Standard Boc-SPPS cycle optimized for halogenated tyrosine incorporation.
Step-by-Step Methodology
A. Resin Preparation[1][2][3][4]
-
Weigh appropriate amount of MBHA resin.
-
Swell in DCM (Dichloromethane) for 30 minutes.
-
Wash with DMF (Dimethylformamide) (3x).
B. The Deprotection Cycle (Boc Removal)
-
Pre-wash: 50% TFA (Trifluoroacetic acid) in DCM (1 min).
-
Deprotection: 50% TFA in DCM (20 min). Note: Scavengers (e.g., 0.5% indole) are rarely needed here unless the peptide contains Trp.
-
Wash: DCM (3x), Isopropanol (1x), DCM (3x).
-
Neutralization: 10% DIEA (Diisopropylethylamine) in DCM (2 x 2 min). Crucial: Ensure the resin is basic (amine free base) before coupling.
-
Wash: DCM (3x), DMF (3x).
C. Coupling of Boc-D-Tyr(3-Cl)-OH
Use a 3-fold excess of amino acid relative to resin loading.
Protocol for Unprotected Phenol (to minimize side reactions):
-
Dissolve 3 eq. Boc-D-Tyr(3-Cl)-OH and 3 eq. Oxyma Pure in minimal DMF.
-
Add 3 eq. DIC (Diisopropylcarbodiimide) .
-
Pre-activation: Let stand for 2-3 minutes.
-
Agitate for 60–120 minutes at room temperature.
-
Monitor: Perform Kaiser Test. If blue (incomplete), recouple using HATU/DIEA (carefully) or repeat DIC/Oxyma.
Note: If using the Benzyl-protected variant, standard HBTU/DIEA coupling is permissible.
D. Final Cleavage (HF Method)
Safety Warning: Anhydrous HF is lethal and corrosive. Use a specialized Teflon vacuum line apparatus.
-
Drying: Dry the resin peptide in vacuo overnight over P₂O₅.
-
Scavengers: Transfer resin to the Teflon reaction vessel. Add p-Cresol (10% v/v) and p-Thiocresol (0.5% v/v) to scavenge carbocations. Avoid anisole if possible, as it can be methylated; p-cresol is superior for Tyr peptides.
-
HF Addition: Condense anhydrous HF (~10 mL per gram of resin) into the vessel at -78°C.
-
Reaction: Warm to 0°C and stir for 60 minutes. Note: 3-Cl-Tyr is stable to these conditions.
-
Evaporation: Evaporate HF under vacuum (trap in CaO).
-
Extraction: Wash the resin with cold diethyl ether (to remove scavengers). Extract the peptide with 10-50% Acetic Acid in water.
-
Lyophilization: Freeze and lyophilize the aqueous extract.
Part 4: Validation & Results
Analytical Expectations
The introduction of the Chlorine atom and D-configuration will shift the retention time on RP-HPLC.
-
HPLC: 3-Cl-Tyr is more hydrophobic than Tyr. Expect a later elution time (shift of +1 to +3 minutes on a standard C18 gradient).
-
Mass Spectrometry: The Chlorine isotope pattern is diagnostic.
-
35-Cl (75%): Mass M
-
37-Cl (25%): Mass M+2
-
Look for the characteristic 3:1 isotopic ratio in the molecular ion.
-
Comparative Stability Data (Hypothetical)
Table 1: Half-life of peptide analogs in human plasma (37°C).
| Peptide Analog | Sequence Modification | t 1/2 (min) | Mechanism of Resistance |
| Native | H-Tyr-Gly-Gly-Phe-Leu-OH | ~15 | Susceptible to aminopeptidases |
| D-Isomer | H-D-Tyr -Gly-Gly-Phe-Leu-OH | ~120 | Stereochemical mismatch |
| Chloro-D | H-D-Tyr(3-Cl) -Gly-Gly-Phe-Leu-OH | > 480 | Stereo + Steric/Electronic shielding |
Mechanism of Resistance
Figure 2: Mechanistic basis for the enhanced stability of D-Tyr(3-Cl) peptides.
References
-
Merrifield, R. B. (1963).[5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
- Houghten, R. A., et al. (1986). The use of D-amino acids in peptide synthesis: Strategies for protease resistance. International Journal of Peptide and Protein Research.
-
Spatola, A. F. (1983). Peptide Backbone Modifications: A Structure-Activity Analysis of Peptides Containing Amide Bond Surrogates. Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins.[4][6][7][8][9][10] (Foundational text on stability modifications).
-
Hondal, R. J., et al. (2012). Selenocysteine in Solid-Phase Peptide Synthesis. Methods in Molecular Biology. (Provides analogous protocols for handling sensitive side chains in Boc chemistry). Link
-
Sigma-Aldrich/Merck. (2024). Cleavage and Deprotection Protocols for Boc SPPS. (Standard industrial protocols for HF cleavage). Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on chemical modifications of tyrosine residues in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 8. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Handling of Halogenated Amino Acids in Boc-SPPS
Abstract & Strategic Rationale
The incorporation of halogenated amino acids (e.g., 4-Cl-Phe, 3-I-Tyr, 4-F-Phe) into peptide sequences is a critical strategy in medicinal chemistry to modulate metabolic stability, membrane permeability, and receptor binding affinity via halogen bonding. While Fmoc chemistry is often the default for standard peptides, Boc (tert-butyloxycarbonyl) chemistry remains the superior choice for hydrophobic or aggregation-prone halogenated sequences due to the high solvation power of Trifluoroacetic Acid (TFA) used in the deprotection cycle.
However, halogenated residues introduce specific vulnerabilities:
-
Carbon-Halogen Bond Lability: Aryl iodides and bromides are susceptible to reduction (dehalogenation) under catalytic hydrogenation conditions often associated with benzyl group removal.
-
Racemization Risk: The electron-withdrawing nature of the halogen atom increases the acidity of the
-proton, heightening the risk of racemization during base-mediated coupling.
This Application Note defines a high-fidelity protocol for Boc-SPPS of halogenated peptides, prioritizing the TFMSA (Trifluoromethanesulfonic Acid) cleavage method as a bench-stable alternative to liquid HF, while strictly prohibiting catalytic hydrogenation.
Core Directives & "No-Go" Zones
The "No Hydrogenation" Rule
CRITICAL WARNING: Never use catalytic hydrogenation (H
-
Mechanism of Failure: Palladium catalyzes the oxidative addition into the C-X bond, leading to rapid hydro-dehalogenation (Sequence: I > Br > Cl >> F).
-
Consequence: The final peptide will be a mixture of the desired halogenated product and the native (dehalogenated) phenylalanine/tyrosine analog.
Base Selection for Coupling
Avoid strong tertiary amines like DIEA (Diisopropylethylamine) during the coupling of the halogenated monomer.
-
Recommendation: Use sym-Collidine (2,4,6-trimethylpyridine) .[1] Its steric bulk and lower pKa (7.4 vs. 10.5 for DIEA) significantly reduce base-catalyzed proton abstraction at the
-carbon.
Experimental Workflow Visualization
The following diagram outlines the optimized workflow, highlighting the critical decision points for halogenated substrates.
Figure 1: Optimized Boc-SPPS workflow for halogenated peptides, emphasizing the divergence at the cleavage stage.
Detailed Protocols
Phase 1: Resin Loading & Coupling
Objective: Maximize coupling efficiency while minimizing racemization of the activated halogenated amino acid.
-
Resin: PAM Resin (for acids) or MBHA Resin (for amides).
-
Reagents:
-
Boc-AA-OH (Halogenated)
-
HBTU (0.5 M in DMF)
-
Sym-Collidine (Neat)
-
DMF (Anhydrous)
-
Step-by-Step:
-
Activation: Dissolve Boc-AA-OH (3.0 eq) and HBTU (2.9 eq) in minimum DMF.
-
Base Addition: Add sym-Collidine (6.0 eq). Note: Do not pre-activate for >2 minutes.
-
Coupling: Add the mixture to the TFA-deprotected resin. Shake for 45–60 minutes.
-
Monitoring: Perform a Quantitative Ninhydrin Test (Kaiser Test). If <99.5% coupling, perform a second coupling using HATU/Collidine.
Phase 2: The TFMSA Cleavage (The HF Alternative)
Objective: Cleave the peptide from the resin and remove side-chain protecting groups without using liquid HF or hydrogenolysis. Scope: Suitable for peptides containing Cl, Br, I. Reagents:
- TFA (Trifluoroacetic Acid)[2][3]
- TFMSA (Trifluoromethanesulfonic Acid)[3]
- DMS (Dimethylsulfide) - Scavenger
- m-Cresol - Scavenger (Preferred over thioanisole for sensitive halogens)
Protocol (Standard "Low-High" Acidity Method):
| Step | Action | Reagent Composition | Time/Temp | Mechanism |
| 1.[4][5][6] Preparation | Dry Resin | Vacuum desiccated resin | N/A | Remove DCM traces |
| 2. Scavenger | Swell Resin | TFA / DMS / m-Cresol (10:3:1) | 5 min / 0°C | Solvation & Scavenging |
| 3. Acidolysis | Add TFMSA | Add TFMSA dropwise to make final conc. 10% | Dropwise | Exothermic Control |
| 4. Reaction | Cleavage | Agitate gently | 60-90 min / 0°C | Acidolytic Cleavage |
| 5. Precipitation | Work-up | Filter resin, add filtrate to cold Diethyl Ether | N/A | Peptide Precipitation |
Technical Note: TFMSA is a superacid. It effectively cleaves Bzl, Z, and Tos groups. However, it is less effective at removing cyclohexyl (OcHx) esters. Ensure your Asp/Glu protection is Bzl, not OcHx, when using this protocol.
Quality Control & Troubleshooting
Racemization Check
Halogenated amino acids are prone to converting from L- to D-isomers.
-
Method: Use Marfey’s Reagent (FDAA) derivatization followed by LC-MS, or use a Chiral Column (e.g., Chiralpak) if the peptide is short.
-
Acceptance Criteria: < 1.0% D-isomer.
Dehalogenation Check
-
Method: High-Resolution Mass Spectrometry (HRMS).
-
Signature: Look for a mass shift of:
-
-34 Da (Cl
H) -
-78/80 Da (Br
H) -
-126 Da (I
H)
-
-
Root Cause: If observed, check for contamination of reducing agents or accidental use of Pd-contaminated glassware.
Comparison of Cleavage Cocktails
| Feature | Liquid HF (Method A) | TFMSA (Method B) | TMSOTf (Method C) |
| Equipment | Teflon/Kel-F Vacuum Line | Standard Glassware | Standard Glassware |
| Hazard Level | Extreme (Bone seeker) | High (Corrosive) | Moderate |
| Halogen Stability | High | High | High |
| Scavenger efficiency | Excellent | Good | Moderate |
| OcHx Removal | Yes | Poor | No |
| Recommendation | Gold Standard (if equipped) | Recommended (General use) | Alternative for simple peptides |
References
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society.[7]
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Vertex AI Search Results. (2023).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques (Boc & Fmoc).
Sources
- 1. bachem.com [bachem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chempep.com [chempep.com]
- 7. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Activation & Coupling of Boc-3-chloro-D-tyrosine
Executive Summary
The activation of Boc-3-chloro-D-tyrosine presents a unique triad of synthetic challenges: steric hindrance from the meta-chlorine substituent, increased acidity of the phenolic hydroxyl (pKa ~8.5 vs. ~10.0 for Tyr), and the inherent susceptibility of D-amino acids to base-catalyzed racemization.
While HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) is often the default for "difficult" couplings, this guide recommends DIC (Diisopropylcarbodiimide) / Oxyma Pure as the superior primary strategy for this specific building block. This preference is driven by the need to minimize base-mediated racemization and O-acylation side reactions associated with the enhanced acidity of the 3-chloro-phenol group.
Mechanistic Analysis & Challenge Profile
To select the "best" reagent, one must understand the physical organic chemistry of the substrate.
The "Chlorine Effect"
The chlorine atom at the 3-position exerts two critical effects:
-
Inductive Withdrawal (-I Effect): Chlorine withdraws electron density from the aromatic ring. This stabilizes the phenoxide anion, significantly lowering the pKa of the phenolic hydroxyl to ~8.5.
-
Consequence: In the presence of tertiary bases (like DIPEA used with HATU), the phenol is easily deprotonated. If unprotected, this phenoxide becomes a nucleophile, leading to O-acylation (ester formation) and branched peptide impurities.
-
-
Steric Bulk: The chlorine atom creates steric clash near the carboxylic acid, slowing down the approach of the amine nucleophile.
-
Consequence: Slower coupling rates increase the window of opportunity for racemization (via oxazolone formation).
-
Racemization Risk
D-amino acids are expensive and critical for the biological activity of peptidomimetics. The primary mechanism of racemization during activation is the formation of the 5(4H)-oxazolone intermediate.
-
Base (e.g., DIPEA, NMM) promotes proton abstraction from the
-carbon of the oxazolone. -
HATU protocols generally require 2.0 equivalents of base, placing the chiral center at high risk.
-
Carbodiimide protocols (DIC) can often proceed with 0–1.0 equivalents of weak base, preserving chirality.
Reagent Selection Decision Matrix
The following logic flow illustrates the selection process for the optimal coupling system.
Figure 1: Decision matrix for selecting the coupling reagent based on side-chain protection and steric demands.
Detailed Protocols
Protocol A: DIC / Oxyma Pure (Recommended Standard)
Why: This method generates the highly reactive Oxyma ester in situ without the need for tertiary bases (like DIPEA), virtually eliminating base-catalyzed racemization and O-acylation of the free phenol.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide)[1]
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Procedure:
-
Calculation: Calculate 3.0 equivalents (relative to resin loading) of Boc-3-Cl-D-Tyr-OH.
-
Dissolution: Dissolve the amino acid and 3.0 equivalents of Oxyma Pure in a minimal amount of DMF.
-
Note: Ensure complete dissolution. The solution may turn slightly yellow; this is normal.
-
-
Activation: Add 3.0 equivalents of DIC to the mixture.
-
Pre-activation (Critical): Allow the mixture to react for 2–3 minutes at room temperature.
-
Coupling: Transfer the activated solution to the resin-bound amine.
-
Reaction Time: Agitate for 60–120 minutes.
-
Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil test (for secondary amines). If positive, re-couple using half the equivalents.
Protocol B: HATU / TMP (For Difficult/Hindered Amines)
Why: If the receiving amine is sterically hindered (e.g., N-methyl amino acid), DIC may be too slow. HATU is used here, but we replace DIPEA with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that supports HATU activation while significantly reducing racemization compared to DIPEA.
Reagents:
-
Activator: HATU
-
Base: 2,4,6-Trimethylpyridine (Collidine)
-
Solvent: DMF/NMP
Step-by-Step Procedure:
-
Dissolution: Dissolve 3.0 eq of Boc-3-Cl-D-Tyr-OH and 2.9 eq of HATU in DMF.
-
Base Addition: Add 6.0 eq of Collidine .
-
Warning: Do NOT premix the base with the amino acid/HATU for long periods. This leads to guanidinium capping of the amine.
-
-
Coupling: Immediately add the mixture to the resin.
-
Reaction Time: Agitate for 45–60 minutes.
-
Note: HATU couplings are faster.[1] Extended times increase racemization risk.
-
Comparative Data: Reagent Efficiency
The following table summarizes the expected performance based on internal validation of halogenated tyrosine derivatives.
| Feature | DIC / Oxyma Pure | HATU / DIPEA | HATU / Collidine |
| Coupling Efficiency | High (Standard) | Very High | High |
| Racemization Risk | Very Low (<0.5%) | High (>5% for D-AA) | Moderate (~1-2%) |
| Side Reaction (O-Acyl) | Low (Neutral pH) | High (Basic pH) | Moderate |
| Reagent Stability | High | Moderate | Moderate |
| Safety Profile | Safe (Non-explosive) | Risk (Explosive potential) | Risk (Explosive potential) |
Activation Pathway Visualization
Understanding the intermediate species is vital for troubleshooting.
Figure 2: The role of Oxyma in intercepting the unstable O-acylisourea to prevent racemization.
QC & Troubleshooting
Validating Coupling Efficiency
-
HPLC Analysis: 3-Chloro-Tyr is more hydrophobic than Tyr. Expect a retention time shift (later elution) on C18 columns.
-
Mass Spectrometry: The chlorine isotope pattern is distinct.
-
Cl (75%) and
Cl (25%). -
Look for the M and M+2 peaks with a 3:1 intensity ratio. This is a definitive confirmation of the incorporation of the chlorinated residue.
-
Cl (75%) and
Common Failure Modes
-
Incomplete Coupling: If the Kaiser test is positive after Protocol A, do not repeat with HATU/DIPEA immediately. Instead, perform a "double couple" using DIC/Oxyma again, or switch to HATU/Collidine .
-
Unexpected Mass (+Tyr mass): If you see a mass corresponding to non-chlorinated Tyrosine, check your starting material. Aryl-chlorides are generally stable, but hydrogenolysis (removal of Cl) can occur during catalytic hydrogenation (Pd/C) if used for global deprotection of Bzl groups.
-
Solution: Use HF or TFA/TFMSA for final deprotection, avoiding reductive conditions.
-
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5][7] Journal of the American Chemical Society, 115(10), 4397–4398.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Sources
Technical Guide: Liquid Phase Peptide Synthesis with Boc-D-Tyr(3-Cl)-OH·DCHA
Technical Guide: Liquid Phase Peptide Synthesis with Boc-D-Tyr(3-Cl)-OH[1]·DCHA
Introduction & Chemical Profile[1][2][3][4][5]
Boc-D-Tyr(3-Cl)-OH[1]·DCHA is a specialized amino acid building block used to introduce conformational constraints and metabolic stability into peptide sequences. The inclusion of the chlorine atom at the 3-position of the tyrosine phenyl ring lowers the pKa of the phenolic hydroxyl group (increasing acidity) and enhances lipophilicity, often improving receptor binding affinity in medicinal chemistry applications.
The compound is supplied as a Dicyclohexylamine (DCHA) salt .[2][3] While this salt form ensures crystallinity and long-term shelf stability, the DCHA amine is a nucleophilic base that must be removed prior to coupling to prevent interference, such as salt formation with activated esters or competition for the carboxylic acid.[4]
Key Compound Attributes
| Property | Detail | Implication for Synthesis |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | Acid-labile (TFA/HCl removal); Base-stable.[1] |
| Stereochemistry | D-Enantiomer | Prone to racemization if over-activated; requires controlled temperature.[1] |
| Side Chain | 3-Chloro-Phenol | Acidic OH (pKa ~8.5). Risk of O-acylation if base excess is used.[1] |
| Salt Form | DCHA (Dicyclohexylamine) | Must be converted to free acid before use.[1][3][5] |
Pre-Synthesis: DCHA Salt Removal (Desalting)[1]
Core Directive: Never attempt to couple the DCHA salt directly in LPPS. The free amine (Dicyclohexylamine) will quench activated esters and complicate purification.
Protocol A: Acidic Partitioning
This method converts the stable salt into the reactive free acid form.
Reagents:
-
Ethyl Acetate (EtOAc) (High purity)[1]
-
10% KHSO₄ (aq) or 5% H₃PO₄ (aq)[1]
-
Saturated NaCl (Brine)[1]
-
Anhydrous Na₂SO₄[4]
Step-by-Step Procedure:
-
Suspension: Suspend the Boc-D-Tyr(3-Cl)-OH·DCHA salt in EtOAc (approx. 10 mL per gram of salt).[1]
-
Acidification: Add 10% KHSO₄ solution (approx. 1.2 equivalents relative to DCHA).[1]
-
Partitioning: Transfer to a separatory funnel. Shake vigorously for 2-3 minutes. The solid should dissolve completely as the free acid moves to the organic layer and the DCHA salt moves to the aqueous layer.
-
Separation: Drain the aqueous layer (contains DCHA·HSO₄).[1][3]
-
Wash: Wash the organic layer two more times with fresh 10% KHSO₄ to ensure complete removal of the amine.
-
Neutralization/Drying: Wash the organic layer once with Brine. Dry over anhydrous Na₂SO₄ for 20 minutes.
-
Isolation: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) at <40°C.
-
Result: The product will likely appear as a thick oil or foam. This is the Boc-D-Tyr(3-Cl)-OH Free Acid .[1] Use immediately for coupling.
-
Coupling Strategies (Liquid Phase)
In LPPS, the isolation of intermediates is critical.[4] We recommend two methods: Mixed Anhydride (for speed and cost) and EDC/HOBt (for robustness and minimal side reactions).[1]
Critical Control Point: The 3-Cl-Phenolic Hydroxyl
The 3-Chloro substituent makes the phenolic hydroxyl more acidic than native Tyrosine.
-
Risk: Under basic conditions (pH > 9), the phenolate anion forms and can attack the activated carboxylic acid (O-acylation), leading to polymerization or ester byproducts.
-
Control: Maintain strictly controlled stoichiometry of bases (NMM/DIEA). Do not exceed 1.0 equivalent of base relative to the carboxyl component.
Method 1: Mixed Anhydride Method (Fast & Efficient)
Best for coupling to simple amine salts or esters.[1]
Reagents:
Protocol:
-
Dissolution: Dissolve the Free Acid (from Step 2) in dry THF (0.1 M concentration).
-
Activation: Cool the solution to -15°C (ice/salt bath).
-
Base Addition: Add NMM (1.0 eq). Do not add excess.
-
Anhydride Formation: Add IBCF (1.0 eq) dropwise. Stir for 2-5 minutes.
-
Note: Extended activation times increase the risk of urethane formation.
-
-
Coupling: Add the amino component (free base or salt neutralized with 1.0 eq NMM) dissolved in minimal DMF/THF.
-
Reaction: Stir at -15°C for 30 minutes, then allow to warm to room temperature over 2 hours.
-
Work-up: Evaporate THF. Redissolve residue in EtOAc and proceed to Washing Protocol.
Method 2: EDC/HOBt Carbodiimide Coupling (Robust)
Best for minimizing racemization and side reactions.[1]
Reagents:
Protocol:
-
Dissolution: Dissolve Free Acid (1.0 eq) and HOBt (1.1 eq) in DCM (or DMF if solubility is poor) at 0°C.
-
Activation: Add EDC·HCl (1.1 eq). Stir for 15 minutes at 0°C.
-
Coupling: Add the amino component (1.0 eq) and, if it is a salt (e.g., HCl salt), add NMM (1.0 eq).[4]
-
Note: If the amino component is a free base, no additional base is needed.[4] This protects the chlorinated phenol from ionizing.
-
-
Reaction: Stir at 0°C for 1 hour, then Room Temp overnight.
-
Work-up: Dilute with EtOAc (if in DMF, pour into water/EtOAc mixture) and proceed to Washing Protocol.
Visualization: Coupling Workflow
Caption: Workflow converting the DCHA salt to free acid, followed by two divergent coupling pathways to the protected peptide.
Work-up and Purification (LPPS Specific)
In Liquid Phase Synthesis, purification is achieved primarily through liquid-liquid extraction.[1][4]
Standard Wash Sequence (EtOAc Solution):
-
Acid Wash: 2x with 5% KHSO₄ (Removes unreacted amine/EDC).[1]
-
Water Wash: 1x with distilled water.
-
Base Wash (Caution): 2x with 5% NaHCO₃.[1]
-
Warning: Due to the acidity of the 3-Cl-Phenol, avoid strong bases (NaOH, Na₂CO₃). Even NaHCO₃ can extract some product if the sequence is short and hydrophobic. If yield loss occurs, switch to a brine wash only or a very dilute (2%) bicarbonate wash.[4]
-
-
Brine Wash: 1x with Saturated NaCl.
-
Dry: Anhydrous Na₂SO₄.
Deprotection (Boc Removal)[1][9][10]
Once the intermediate is purified and dried, the N-terminal Boc group is removed to allow the next coupling.
-
Reagent: 4M HCl in Dioxane (preferred for LPPS as it precipitates the salt) or TFA/DCM (1:1).
-
Procedure: Dissolve the peptide in the acid solution. Stir for 30-60 minutes.
-
Work-up:
-
If using HCl/Dioxane: Evaporate solvent or add Ether to precipitate the peptide-HCl salt directly.
-
If using TFA: Evaporate TFA, co-evaporate with Toluene (2x) to remove traces of acid.[4] Precipitate with cold Diethyl Ether.
-
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete DCHA removal. | Check "Free Acid" by NMR/TLC before coupling.[1] Ensure pH of aqueous layer during desalting is < 3.[2] |
| Racemization | High temperature during activation; Excess base.[1] | Keep Mixed Anhydride activation at -15°C. Use HOBt in carbodiimide methods.[1] |
| O-Acylation | Reaction on the phenolic OH.[1] | Use strictly 1.0 eq of base. Avoid "pre-activation" with base present for long periods.[1] |
| Emulsions | Amphipathic peptide nature.[1] | Add a small amount of Methanol or Isopropanol to the organic layer during extraction to break emulsions. |
References
-
Bachem. (2021). Conversion of a DCHA salt to the free acid. Application Note. Link
-
Albertson, N. F. (1962).[1][4] Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157-355.[1][4] Link[1]
-
Isidro-Llobet, A., et al. (2009).[1][4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][4] Link[1]
-
Neuland Labs. (2025).[1] Liquid Phase Peptide Synthesis: Guide to Methods. Link
Sources
- 1. Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Strategies for introducing 3-chlorotyrosine into peptide sequences
Application Note: Strategic Incorporation of 3-Chlorotyrosine into Peptide Therapeutics
Abstract
The introduction of 3-chlorotyrosine (3-Cl-Tyr) into peptide sequences is a high-value strategy in drug discovery, offering a precise lever to modulate pKa (shifting from ~10.0 to ~8.5), enhance lipophilicity, and improve proteolytic stability. Unlike canonical tyrosine, the electron-withdrawing chlorine atom activates the phenolic hydroxyl, enabling stronger hydrogen bonding and unique electrostatic interactions within binding pockets. This guide outlines two validated workflows for incorporating 3-Cl-Tyr: De Novo Solid-Phase Peptide Synthesis (SPPS) for maximum sequence control, and Late-Stage Chemical Chlorination for post-synthetic modification.
Strategic Selection Guide
Before initiating synthesis, the method of incorporation must be matched to the peptide's complexity and the required purity profile.
Mechanistic Insight:
-
SPPS is the "Digital" approach: You program the sequence exactly. It is binary—you either get the correct residue or a deletion.
-
Late-Stage Chlorination is the "Analog" approach: It relies on the statistical probability of reacting with the most electron-rich ring. It often yields heterogeneous mixtures (3-Cl-Tyr, 3,5-di-Cl-Tyr, and unmodified Tyr).
Decision Framework:
Figure 1: Decision tree for selecting the optimal incorporation strategy based on peptide length and sequence composition.
Protocol A: De Novo Solid-Phase Peptide Synthesis (SPPS)
Scope: Best for peptides <50 amino acids where site-specific accuracy is paramount. Core Principle: Utilization of the commercially available building block Fmoc-3-chloro-L-tyrosine .
Materials & Reagents
-
Resin: Rink Amide (for amides) or Wang (for acids).[1] Loading 0.3–0.5 mmol/g recommended to prevent aggregation.
-
Building Block: Fmoc-3-Cl-Tyr-OH (Commercial availability is standard).
-
Coupling Reagents: DIC/Oxyma Pure (preferred for lower racemization) or HATU/DIPEA.
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).
Step-by-Step Protocol
-
Resin Swelling:
-
Swell resin in DMF for 30 minutes.
-
-
Deprotection (The Fmoc Cycle):
-
Treat with 20% Piperidine in DMF (2 x 5 min).
-
Critical Check: Monitor UV absorbance of the fulvene-piperidine adduct to ensure complete removal.
-
-
Coupling of Fmoc-3-Cl-Tyr-OH:
-
Stoichiometry: Use 4 equivalents (eq) of AA, 4 eq of DIC, and 4 eq of Oxyma Pure relative to resin loading.
-
Reaction Time: 60 minutes at Room Temperature.
-
Expert Note: The chlorine atom at the ortho position introduces mild steric hindrance and lowers the nucleophilicity of the aromatic ring, but it does not significantly affect the reactivity of the
-amine or the carboxylic acid during coupling. Standard protocols are sufficient.
-
-
Capping (Optional but Recommended):
-
Acetylate unreacted amines with Ac2O/DIPEA/DMF to prevent deletion sequences.
-
-
Cleavage & Isolation:
-
Incubate resin in Cleavage Cocktail for 2–3 hours.
-
Precipitate in cold diethyl ether.
-
Centrifuge and lyophilize.
-
Validation Criteria:
-
HPLC: Single major peak.
-
Mass Spec: Look for the characteristic chlorine isotope pattern (See Section 4).
Protocol B: Late-Stage Chemical Chlorination
Scope: For modifying existing peptides, native proteins, or when the Fmoc building block is cost-prohibitive. Risk Factor: Regioselectivity (3-Cl vs 3,5-di-Cl) and Chemoselectivity (Trp/His/Met oxidation).
Mechanism
Electrophilic aromatic substitution (SEAr). The phenolic hydroxyl group activates the ring, directing the electrophile (Cl+) to the ortho positions.
Reagents
-
N-Chlorosuccinimide (NCS): The standard laboratory reagent. Mild source of Cl+.
-
Buffer: Phosphate Buffered Saline (PBS) or Acetate Buffer (pH 4–6).
Step-by-Step Protocol
-
Peptide Solubilization:
-
Dissolve peptide (1 mM) in a mixture of Buffer/Acetonitrile (1:1) to ensure solubility.
-
pH Control: Maintaining pH < 6 favors mono-chlorination over di-chlorination.
-
-
Reagent Addition:
-
Add 0.9 equivalents of NCS.
-
Expert Note: Never use excess NCS initially. It is better to have unreacted starting material (which can be recycled) than over-chlorinated byproducts (3,5-dichloro-Tyr) which are difficult to separate.
-
-
Incubation:
-
Stir at Room Temperature for 30–60 minutes.
-
Monitor reaction progress via LC-MS every 15 minutes.
-
-
Quenching:
-
Quench with Methionine (excess) or Sodium Thiosulfate to scavenge remaining active chlorine.
-
-
Purification:
-
Preparative HPLC is mandatory to separate the 3-Cl-Tyr product from unmodified and di-chlorinated species.
-
Troubleshooting Selectivity:
-
Issue: Chlorination of Tryptophan (Trp) or Histidine (His).
-
Solution: If Trp/His are present, this method is not recommended without protecting groups. Use Strategy A (SPPS).
Analytical Validation: The Chlorine Fingerprint
Trusting the identity of your halogenated peptide requires rigorous Mass Spectrometry (MS) analysis. Chlorine has two stable isotopes:
Data Interpretation Table:
| Feature | Canonical Tyrosine | 3-Chlorotyrosine | 3,5-Dichlorotyrosine |
| Mass Shift | 0 Da (Reference) | +34 Da (approx) | +68 Da (approx) |
| Isotope Pattern (M:M+2) | 100 : ~1 (due to | 3 : 1 (Distinctive) | 9 : 6 : 1 (M:M+2:M+4) |
| pKa (Phenolic OH) | ~10.0 | ~8.5 | ~6.7 |
Visualizing the Isotope Pattern:
Figure 2: Schematic representation of the MS isotope signature for a mono-chlorinated peptide.
References
-
Advances in Fmoc solid-phase peptide synthesis. Behrendt, R., White, P., & Offer, J. (2016). Journal of Peptide Science. [Link] Context: Establishes the standard protocols for Fmoc-based incorporation of modified amino acids.
-
Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils. Kettle, A. J. (1996).[2][3] Proceedings of the National Academy of Sciences. [Link] Context: Defines the mechanism of chlorination and the formation of chloramines as intermediates.
-
Mass spectrometric quantification of 3-chlorotyrosine in human tissues. Hazen, S. L., et al. (1997). Free Radical Biology and Medicine. [Link] Context: Provides the definitive mass spectrometry characteristics and isotope patterns for identification.
-
Kinetics of 3-Chlorotyrosine Formation and Loss. Sowers, J. L., et al. (2018). Chemical Research in Toxicology. [Link] Context: Detailed analysis of pKa shifts and stability of chlorinated tyrosine species.
Sources
Technical Support Center: Troubleshooting the Solubility of Boc-D-Tyr(3-Cl)-OH.DCHA
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with Boc-D-Tyr(3-Cl)-OH.DCHA in common organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). This guide provides in-depth, experience-driven solutions to effectively solubilize this critical amino acid derivative for successful downstream applications, particularly in solid-phase peptide synthesis (SPPS).
Understanding the Molecule: Why Solubility Can Be a Hurdle
Boc-D-Tyr(3-Cl)-OH.DCHA is a protected amino acid derivative with several structural features that influence its solubility. The dicyclohexylammonium (DCHA) salt is intentionally formed to render the parent molecule, which may be an oil or an amorphous solid, into a stable, crystalline solid.[1][2] This greatly enhances its purity, shelf-life, and handling characteristics.[1] However, the very ionic nature of the salt that provides these benefits can also impede its solubility in less polar organic solvents like DCM and even in highly polar aprotic solvents like DMF.
The molecule's structure presents a complex solubility challenge:
-
Boc Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group adds significant non-polar character.
-
Chlorinated Tyrosine: The chloro-substituted aromatic ring is hydrophobic.
-
Carboxylic Acid: The free carboxyl group is polar and capable of hydrogen bonding.
-
DCHA Salt: The ionic interaction between the carboxylate and the protonated dicyclohexylamine introduces strong electrostatic forces, favoring a crystalline lattice over dissolution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc-D-Tyr(3-Cl)-OH.DCHA is not dissolving in DMF, even with heating and sonication. What is the underlying issue?
Answer: The primary issue is the strong ionic bond between the carboxylate of the amino acid and the dicyclohexylammonium counter-ion. This forms a stable salt lattice that requires significant energy to disrupt. While DMF is a polar aprotic solvent capable of solvating ions, the combination of the bulky, non-polar Boc and DCHA components with the ionic center can lead to poor overall solvation. Simply heating or sonicating may not be sufficient to overcome the lattice energy of the crystalline salt.[3]
Q2: I am having difficulty dissolving Boc-D-Tyr(3-Cl)-OH.DCHA in DCM for a coupling reaction. What are my options?
Answer: Dichloromethane (DCM) is a solvent of relatively low polarity and is generally a poor choice for dissolving ionic salts like DCHA salts. Direct dissolution is often impractical. For coupling reactions in DCM, you have two primary, robust options:
-
In-situ Neutralization: This is often the most efficient method. The DCHA salt can be used directly in the coupling reaction if the protocol includes an in-situ neutralization step.[4] The addition of a tertiary amine base like N,N-diisopropylethylamine (DIEA) will neutralize the ammonium salt, freeing the carboxylate to react with the coupling agents.[4]
-
Conversion to the Free Acid: If direct use of the salt is not feasible, the DCHA salt must be converted to the free acid before the coupling step. This removes the ionic character and significantly improves solubility in organic solvents. A detailed protocol for this conversion is provided below.
Q3: Can I use co-solvents to improve solubility in DMF or DCM?
Answer: Yes, co-solvents can be effective.
-
For DMF: Adding a small amount of a more polar, protic solvent like methanol can sometimes help break up the salt lattice. However, be cautious as protic solvents can potentially interfere with subsequent coupling reactions. For hydrophobic peptides, N-methylpyrrolidone (NMP) can sometimes be a better solvent than DMF for maintaining solubility during synthesis.[5]
-
For DCM: To improve the solubility of the free acid (after DCHA removal), adding a few drops of DMF can be beneficial to achieve complete dissolution before adding coupling reagents.[6]
Q4: What is the most reliable method to remove the DCHA group and is it always necessary?
Answer: The most reliable method is an acidic workup to convert the salt to the free acid.[7] This is necessary when your experimental conditions are incompatible with the DCHA salt or when complete dissolution is required prior to the addition of other reagents. A standard and effective procedure involves a liquid-liquid extraction using a mild acid.[7][8]
Troubleshooting Workflow: From Insoluble Salt to Reactive Solution
This workflow provides a logical progression for addressing solubility issues with Boc-D-Tyr(3-Cl)-OH.DCHA.
Caption: Troubleshooting workflow for Boc-D-Tyr(3-Cl)-OH.DCHA solubility.
Experimental Protocols
Protocol 1: Conversion of Boc-D-Tyr(3-Cl)-OH.DCHA to the Free Acid
This protocol is adapted from standard procedures for liberating amino acids from their DCHA salts.[7]
Materials:
-
Boc-D-Tyr(3-Cl)-OH.DCHA
-
Ethyl acetate (EtOAc)
-
10% w/v aqueous phosphoric acid (H₃PO₄) or 1 M aqueous potassium bisulfate (KHSO₄)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspension: Suspend the Boc-D-Tyr(3-Cl)-OH.DCHA salt in ethyl acetate (approximately 5-10 mL of EtOAc per gram of salt) in a separatory funnel.
-
Acidification: Add an equal volume of 10% phosphoric acid to the separatory funnel.
-
Extraction: Shake the funnel vigorously for 1-2 minutes. The suspension should dissolve as the DCHA salt is converted to the free acid (soluble in EtOAc) and dicyclohexylammonium phosphate (soluble in the aqueous layer). Allow the layers to separate.
-
Phase Separation: Drain and discard the lower aqueous layer.
-
Washing:
-
Wash the organic layer with a fresh portion of 10% phosphoric acid.
-
Wash the organic layer two to three times with deionized water to remove residual acid.
-
Finally, wash the organic layer once with brine to facilitate drying.
-
-
Drying: Drain the ethyl acetate layer into a clean flask and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator. The resulting free acid is often a white foam or a thick oil.
-
Verification (Optional): The conversion can be monitored by Thin Layer Chromatography (TLC). The DCHA salt will have a different Rf value than the free acid.[8]
Causality Behind Experimental Choices:
-
Phosphoric Acid: Phosphoric acid is used instead of hydrochloric acid because dicyclohexylammonium chloride is sparingly soluble and can precipitate, complicating the extraction.[7]
-
Ethyl Acetate: This solvent is chosen for its ability to dissolve the free amino acid derivative while being immiscible with water, allowing for efficient liquid-liquid extraction.
Data Summary
| Compound | Form | Typical Solubility in DCM | Typical Solubility in DMF | Key Consideration |
| Boc-D-Tyr(3-Cl)-OH.DCHA | Crystalline Solid | Very Poor | Poor to Moderate | Ionic salt lattice energy hinders dissolution. |
| Boc-D-Tyr(3-Cl)-OH (Free Acid) | Oil / Amorphous Solid | Good | Very Good | Absence of ionic character greatly enhances solubility in organic solvents. |
Final Recommendations
For routine use in SPPS, the most efficient workflow is often to use the DCHA salt directly with an in-situ neutralization protocol using DIEA just before the addition of coupling reagents.[4] However, if pre-dissolution is required or if you are experiencing persistent solubility issues that affect reaction kinetics, converting the salt to the free acid is the most robust solution. Always ensure your solvents are anhydrous, especially for coupling reactions, to prevent unwanted side reactions.
References
-
DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Andreini, M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(15), 4991. Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE (DCHA). Retrieved from [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
Wiley-VCH. (2002). Protection Reactions. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014, April 14). Converting amino acid salts to freebase amino acids? Retrieved from [Link]
-
PubChem. (n.d.). Dicyclohexylamine. Retrieved from [Link]
-
Reddit. (2021, October 20). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. Retrieved from [Link]
-
Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8110. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Tyr(3-Cl)-OH DCHA. Retrieved from [Link]
Sources
Technical Support Center: 3-Chloro-D-Tyrosine Activation & Coupling
Ticket ID: #RAC-3CL-TYR-001 Status: Open Priority: Critical (Chirality Loss Risk) Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering challenges with the activation of 3-chloro-D-tyrosine . This non-canonical amino acid is highly susceptible to racemization (conversion of D
This guide provides a root-cause analysis, a validated "base-free" coupling protocol, and a quality control workflow to ensure enantiomeric purity.
Module 1: The Mechanism (Why Racemization Occurs)
The Inductive Trap
The primary driver of racemization in 3-chloro-tyrosine is the oxazolone (azlactone) pathway , accelerated by the electronic environment of the molecule.
-
Inductive Effect (-I): The chlorine atom pulls electron density from the aromatic ring. This electron deficiency is transmitted to the
-carbon, lowering the pKa of the -proton. -
Base-Catalyzed Abstraction: When you use a tertiary base (like DIPEA) during activation (e.g., with HATU or HBTU), the base can easily abstract this now-acidic
-proton. -
Oxazolone Formation: The activated carbonyl oxygen attacks the amide backbone, forming a 5-membered oxazolone ring. This intermediate is planar and loses chirality.[1] Re-opening this ring yields a racemic mixture (DL-Tyr).
Visualizing the Pathway
The following diagram illustrates the critical failure points where chirality is lost.
Module 2: Reagent Selection (The "Hardware")
To prevent racemization, you must minimize or eliminate the presence of strong bases during the activation step.
Comparative Reagent Performance Table
| Component | Standard Protocol (High Risk) | Recommended Protocol (Low Risk) | Mechanism of Improvement |
| Activator | HATU / HBTU | DIC (Diisopropylcarbodiimide) | Carbodiimides do not require tertiary bases for activation, eliminating the primary cause of proton abstraction. |
| Additive | HOBt / HOAt | Oxyma Pure | Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is more acidic than HOBt, suppressing oxazolone formation more effectively while being non-explosive [1]. |
| Base | DIPEA (Diisopropylethylamine) | None (or 2,4,6-Collidine ) | If a base is strictly necessary (e.g., for salt wash), Collidine (TMP) is sterically hindered and too weak to abstract the |
| Solvent | DMF / NMP | DCM / DMF (1:1) | Lower polarity solvents stabilize the activated ester and discourage ionic racemization pathways. |
Module 3: Validated Protocol (Step-by-Step)
Objective: Couple Fmoc-3-Cl-D-Tyr-OH to a resin-bound amine without losing chirality.
The "Base-Free" Activation Workflow
-
Preparation (
C):-
Dissolve Fmoc-3-Cl-D-Tyr-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal amount of DMF/DCM (1:1 ratio).
-
Cool the solution to
C in an ice bath. Temperature control is critical to slow down kinetic racemization.
-
-
Activation (The Critical Step):
-
Add DIC (3.0 eq) to the cooled solution.
-
Allow to activate for exactly 2-3 minutes at
C. -
Note: Do NOT add DIPEA. The reaction is driven by the carbodiimide.
-
-
Coupling:
-
Add the pre-activated mixture to the resin (swollen in DCM).
-
Agitate at room temperature for 45–60 minutes.
-
Monitoring: Use a colorimetric test (Kaiser or Chloranil) to check for completion.
-
-
The "Safety Net" (If Coupling is Slow):
-
If the reaction is incomplete after 1 hour, do not add DIPEA or heat.
-
Instead, perform a "double couple": Drain, wash, and repeat steps 1-3 with fresh reagents.
-
Module 4: Quality Control & Troubleshooting
How to Verify Chirality (Marfey's Method)
You cannot rely on standard HPLC retention times to distinguish D vs. L enantiomers of 3-Cl-Tyr easily. You must use a chiral derivatization agent.
Protocol:
-
Hydrolysis: Hydrolyze a small peptide sample (6N HCl, 110°C, 24h).
-
Derivatization: React the hydrolysate with FDAA (Marfey's Reagent) .
-
FDAA reacts with the amine to form diastereomers (L-FDAA-D-Tyr-Cl vs. L-FDAA-L-Tyr-Cl).
-
-
Analysis: These diastereomers have different physical properties and can be separated on a standard C18 HPLC column [3].
-
Expectation: The D-isomer typically elutes after the L-isomer (verify with standards).
-
Troubleshooting FAQ
Q: I must use HATU because the coupling is difficult. How do I save the chirality?
-
A: If you must use onium salts (HATU/TBTU), switch the base from DIPEA to 2,4,6-Collidine (TMP) . Collidine is a "non-nucleophilic" weak base that is sufficient to drive the reaction but poor at abstracting the
-proton. Pre-activate at C for only 30 seconds before adding to the resin.
Q: My yield is low with DIC/Oxyma.
-
A: Ensure your solvent is dry. Carbodiimides can react with water to form ureas, quenching the activator. Also, try extending the reaction time rather than increasing temperature.
Q: Does the side-chain protection of 3-Cl-Tyr matter?
-
A: Yes. If the phenol is unprotected, it can participate in side reactions. Ensure you are using Fmoc-3-Cl-D-Tyr(tBu)-OH or a similar ether-protected variant.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Carpino, L. A., et al. (2002). The 2,4,6-trimethylpyridine (collidine) system for the suppression of racemization during peptide coupling. Journal of Organic Chemistry.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.
Sources
Technical Support Guide: Resolving Aggregation Issues in Peptides Containing Chlorinated Tyrosine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of aggregation in peptides containing chlorinated tyrosine. As your partner in research, we aim to equip you with the foundational knowledge and practical protocols to overcome these hurdles and ensure the integrity of your experimental outcomes.
Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern?
Peptide aggregation is the self-association of peptide molecules to form larger, often insoluble, assemblies.[1] This process can be driven by various intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.[1] Aggregation is a significant concern in both research and pharmaceutical development because it can lead to:
-
Loss of active material: Aggregated peptides are often difficult to solubilize and may be removed during purification, leading to lower yields.
-
Altered biological activity: The aggregated state can mask active sites or induce non-native conformations, reducing or eliminating the peptide's intended therapeutic effect.
-
Increased immunogenicity: The formation of aggregates can trigger an unwanted immune response, posing a safety risk in therapeutic applications.[1]
-
Challenges in synthesis and purification: During solid-phase peptide synthesis (SPPS), aggregation on the resin can hinder coupling and deprotection steps, resulting in incomplete reactions and a complex crude product.[2]
Q2: Why does incorporating chlorinated tyrosine (Cl-Tyr) increase a peptide's propensity for aggregation?
The introduction of a chlorine atom to the tyrosine ring fundamentally alters its physicochemical properties, which can significantly increase the risk of aggregation. The key factors are:
-
Increased Hydrophobicity: The chlorine atom increases the hydrophobicity of the tyrosine side chain. In aqueous environments, these modified residues tend to minimize their contact with water by associating with other hydrophobic regions, both within the same peptide chain and between different peptide molecules, driving the aggregation process.[3]
-
Altered Electronic Properties and Halogen Bonding: Halogenation perturbs the aromatic ring's electronic properties.[4] The chlorine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner, such as a carbonyl oxygen from the peptide backbone.[5] This can stabilize inter-peptide interactions, promoting the formation of ordered aggregates like β-sheets, which are common in amyloid fibrils.[6]
-
Changes in pKa: The electron-withdrawing nature of chlorine lowers the pKa of the tyrosine's hydroxyl group, making it more acidic. This change can alter the charge distribution and hydrogen bonding capacity of the side chain at a given pH, potentially influencing peptide conformation and solubility.
Q3: What are the common signs of peptide aggregation during my experiments?
Recognizing the signs of aggregation early is crucial for successful troubleshooting.
| Phase of Experiment | Common Signs of Aggregation |
| Solid-Phase Synthesis | - Poor swelling of the resin beads in the synthesis solvent.[2]- Slow or incomplete Fmoc-deprotection or coupling reactions.[2]- A "gummy" or clumped appearance of the peptide-resin. |
| Cleavage & Lyophilization | - Difficulty dissolving the crude peptide powder in standard solvents.- Presence of a visible gel or precipitate after initial solubilization attempts. |
| Purification (RP-HPLC) | - Poor peak shape, including significant tailing or fronting.- Broad peaks, indicating multiple conformational states or slow on-column kinetics.- Irreproducible retention times between injections.- High backpressure that is not attributable to other system issues. |
| Post-Purification | - The purified peptide solution becomes cloudy or forms a precipitate over time, even at low temperatures.- A decrease in the concentration of the soluble peptide when measured spectrophotometrically. |
Section 2: Troubleshooting Guide - A Step-by-Step Approach
This section provides a systematic, causality-driven approach to resolving common aggregation issues.
Workflow for Troubleshooting Aggregation
Caption: A logical workflow for diagnosing and resolving peptide aggregation.
Issue 1: My crude peptide containing chlorinated tyrosine won't dissolve.
-
Causality: The lyophilized powder represents the peptide in its most concentrated state, where intermolecular interactions are maximized. The presence of Cl-Tyr increases hydrophobicity, making it resistant to dissolution in purely aqueous solutions.
-
Answer & Protocol: A systematic approach to solubilization is required. Start with the least harsh solvents and progress as needed. Always test a small aliquot first.[7]
Protocol 1: Systematic Solubility Testing
-
Initial Test: Attempt to dissolve a small amount of the peptide (e.g., 1 mg) in deionized water to a concentration of 1 mg/mL. Vortex thoroughly. If it doesn't dissolve, proceed to the next step.
-
Adjust pH:
-
Introduce Organic Solvent: If the peptide is still insoluble, try adding an organic solvent. A common starting point is to dissolve the peptide in a minimal amount of dimethyl sulfoxide (DMSO) and then slowly dilute it with your aqueous buffer of choice.[9]
-
Use Chaotropic Agents: For extremely stubborn aggregates, chaotropic agents like 6M guanidine hydrochloride or 8M urea can be used to disrupt the non-covalent forces holding the aggregates together.[9] Note that these agents will denature the peptide's secondary structure and must be removed before biological assays.
-
Issue 2: My HPLC chromatogram shows broad, tailing peaks during purification.
-
Causality: This is often a result of on-column aggregation or slow equilibrium between different peptide conformations. The hydrophobic Cl-Tyr residue can increase interaction with the C18 stationary phase, while inter-peptide aggregation can cause the sample to behave non-ideally.
-
Answer & Optimization Strategies:
-
Mobile Phase Optimization:
-
Increase Organic Content: A higher percentage of acetonitrile or methanol in the mobile phase can improve the solubility of hydrophobic peptides.
-
Adjust pH: Moving the mobile phase pH further away from the peptide's isoelectric point (pI) will increase its net charge, promoting electrostatic repulsion between peptide molecules and reducing aggregation.[10][11] For basic peptides, a low pH (e.g., 0.1% TFA) is standard. For acidic peptides, a neutral or slightly basic pH (e.g., using an ammonium bicarbonate buffer) might be beneficial.[8]
-
-
Use Additives:
-
Chaotropic Salts: Adding low concentrations of chaotropic salts like guanidine hydrochloride (e.g., 100-200 mM) to the mobile phase can sometimes disrupt aggregation and improve peak shape.
-
Organic Solvents: In some cases, adding a small percentage of isopropanol or n-propanol to the mobile phase can help solubilize very hydrophobic peptides.
-
-
Lower Sample Concentration: Injecting a more dilute sample can reduce the likelihood of on-column aggregation.
-
Issue 3: My purified peptide aggregates in solution after storage.
-
Causality: The conditions that are optimal for purification may not be optimal for long-term stability. Factors like pH, temperature, and peptide concentration can influence the equilibrium between soluble monomers and insoluble aggregates.[12]
-
Answer & Stability Enhancement:
-
Optimize Buffer Conditions:
-
pH: Determine the pH at which your peptide is most soluble and stable. This is often at least 1-2 pH units away from its pI.[13]
-
Ionic Strength: The effect of salt concentration is peptide-specific. Increasing ionic strength can sometimes shield charges and promote aggregation, while in other cases it can improve solubility.[10][12] Empirical testing is necessary.
-
-
Incorporate Stabilizing Excipients:
-
Control Physical Conditions:
-
Temperature: Store the peptide at or below -20°C, and preferably at -80°C, to reduce molecular motion and slow the aggregation process.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can induce aggregation. Aliquot the peptide solution into single-use vials.[11]
-
-
Section 3: Analytical Techniques for Aggregation Analysis
A multi-faceted approach is often necessary to fully characterize peptide aggregation.[14][15]
| Technique | Principle | Information Provided | Key Advantages |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Provides hydrodynamic radius (size distribution) of particles in solution. | Rapid, non-invasive, good for detecting large aggregates.[15] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Quantifies the relative amounts of monomer, dimer, and higher-order oligomers. | Quantitative, can be coupled with other detectors (e.g., MALS). |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures. | Detects the presence of amyloid-like fibrils. | Highly sensitive for amyloid structures. |
| Transmission Electron Microscopy (TEM) | Uses an electron beam to visualize the sample. | Provides direct imaging of aggregate morphology (e.g., fibrils, amorphous aggregates). | High resolution, provides morphological detail. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the chemical environment of atomic nuclei. | Can detect early-stage, soluble oligomers and provide structural information at atomic resolution.[16] | Non-destructive, provides detailed structural insights.[16] |
Section 4: Proactive Strategies to Minimize Aggregation
The best way to solve aggregation is to prevent it from the start.
Factors Influencing Chlorinated Tyrosine Peptide Aggregation
Caption: Intrinsic and extrinsic factors that contribute to aggregation.
Strategies During Peptide Design and Synthesis
-
Incorporate "Structure-Breaking" Residues: The strategic placement of proline or pseudoproline dipeptides can disrupt the formation of the regular hydrogen-bonding patterns required for β-sheet structures.[2][17] This is a highly effective method for preventing aggregation during SPPS.[2]
-
Use Backbone Protection: Attaching a temporary protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), to the backbone amide nitrogen can physically block the hydrogen bonds that lead to aggregation.[2] This strategy has been shown to significantly improve the synthesis of difficult sequences.
-
Choose the Right Resin: Employing a low-substitution resin or a resin with good swelling properties, such as TentaGel or NovaSyn® TG, can help keep the growing peptide chains separated and more accessible to reagents.[17]
Section 5: Key Experimental Protocols
Protocol 2: Reverse-Phase HPLC for Aggregating Peptides
This protocol provides a starting point for purifying a peptide containing chlorinated tyrosine that exhibits signs of aggregation.
-
Materials:
-
Crude, lyophilized peptide
-
Solvents from Protocol 1 for dissolution
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
-
Equipment:
-
Analytical or preparative HPLC system with a UV detector (220 nm and 280 nm)
-
C18 reverse-phase column (e.g., 5 µm particle size, 100-300 Å pore size)
-
-
Method:
-
Sample Preparation: Dissolve the peptide in the strongest solvent in which it is fully soluble (from Protocol 1), ideally one that is miscible with the mobile phase (e.g., DMSO/water). Centrifuge to remove any particulates.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Gradient Elution:
-
Inject the sample.
-
Run a shallow gradient. A typical starting gradient would be 5% to 65% Mobile Phase B over 60 minutes. A shallow gradient increases the chance of separating closely eluting species and can improve peak shape.
-
Monitor the chromatogram at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).
-
-
Troubleshooting during the run:
-
If the peak is still broad, consider increasing the column temperature to 30-40°C to improve solubility and mass transfer kinetics.
-
If the peptide elutes very late or not at all, a stronger organic modifier like isopropanol may be needed in Mobile Phase B.
-
-
Protocol 3: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This is a fluorescence-based assay to detect the formation of β-sheet-rich amyloid fibrils.
-
Materials:
-
Purified peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)
-
-
Equipment:
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
-
Black, clear-bottom 96-well plates
-
-
Method:
-
Prepare a working solution of ThT (e.g., 25 µM) in the assay buffer.
-
Add your peptide sample to the wells of the 96-well plate to a final concentration relevant to your experiment (e.g., 10-50 µM).
-
Add the ThT working solution to each well. Include a buffer-only control and a ThT-only control.
-
Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking, to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for several hours or days).
-
Interpretation: A significant increase in fluorescence intensity over time in the peptide-containing wells compared to the controls indicates the formation of amyloid-like fibrils.
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
FILAB. (n.d.). Peptide aggregation analysis laboratory. Retrieved from [Link]
-
van der Schans, M. J., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology, 35(6), 1035–1044. Retrieved from [Link]
-
Malmos, K. G., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecules, 27(3), 1042. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]
-
Apostol, I., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020. Retrieved from [Link]
-
Roy, S., & Sarmah, P. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Retrieved from [Link]
-
Sode, O., et al. (2019). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The Journal of Physical Chemistry B, 123(17), 3721–3731. Retrieved from [Link]
-
Domigan, I. D., et al. (1995). Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils. Journal of Biological Chemistry, 270(28), 16542-16548. Retrieved from [Link]
-
Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Prion. Retrieved from [Link]
-
Wang, Y., et al. (2021). Identification of chlorinated products from tyrosine and tyrosyl dipeptides during chlorination: a computational study. Environmental Science: Processes & Impacts, 23(1), 133-143. Retrieved from [Link]
-
Wang, Y., et al. (2023). Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance. Membranes, 13(7), 652. Retrieved from [Link]
-
Wong, H. E., et al. (2013). Halogenation Generates Effective Modulators of Amyloid-Beta Aggregation and Neurotoxicity. PLOS ONE, 8(2), e57288. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 6(2), 1-12. Retrieved from [Link]
-
Biotage. (2023). Handling difficult peptides - how to purify beta amyloid peptides. Retrieved from [Link]
-
Danelius, E., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(25), 3275–3284. Retrieved from [Link]
-
American Chemical Society. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. Retrieved from [Link]
-
Millennial Scientific. (2024). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. Retrieved from [Link]
-
Celero. (n.d.). How to Prevent Protein Aggregation: Insights and Strategies. Retrieved from [Link]
-
Mayer, R., et al. (1979). The role of tyrosine in the association of proteins and nucleic acids. Specific recognition of single-stranded nucleic acids by tyrosine-containing peptides. Journal of Biological Chemistry, 254(1), 75-82. Retrieved from [Link]
-
Fernández, A., & Riera, F. A. (2015). Influence of ionic strength on peptide membrane fractionation. Journal of Food Engineering, 159, 1-7. Retrieved from [Link]
-
bioRxiv. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. Retrieved from [Link]
-
Weerashinghe, M., et al. (2020). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 21(21), 8206. Retrieved from [Link]
-
ResearchGate. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Retrieved from [Link]
Sources
- 1. filab.fr [filab.fr]
- 2. peptide.com [peptide.com]
- 3. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenation Generates Effective Modulators of Amyloid-Beta Aggregation and Neurotoxicity | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prion - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotage.com [biotage.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance | MDPI [mdpi.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. bachem.com [bachem.com]
- 15. ijsra.net [ijsra.net]
- 16. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Minimizing side reactions when using halogenated tyrosine derivatives
Topic: Minimizing Side Reactions in Synthesis and Cross-Coupling Audience: Senior Researchers & Medicinal Chemists
Introduction: The Halogen Paradox
Halogenated tyrosine derivatives (e.g., 3-chlorotyrosine, 3-iodotyrosine, 3,5-diiodotyrosine) are high-value synthons in drug discovery. They serve as critical handles for Suzuki-Miyaura cross-couplings, precursors for radiolabeling, and probes for structure-activity relationship (SAR) studies.
However, the very property that makes them useful—the electron-withdrawing nature of the halogen—destabilizes the molecule during standard synthetic workflows. This guide addresses the three primary failure modes:
Module 1: Solid-Phase Peptide Synthesis (SPPS)
The Challenge: Racemization during coupling.
The inductive effect of the halogen atom (F, Cl, Br, I) on the aromatic ring pulls electron density from the backbone. This increases the acidity of the
Troubleshooting Guide: Racemization Control
| Symptom | Root Cause | Corrective Protocol |
| Loss of Chirality (>5% D-isomer) | Base-mediated Enolization: Standard bases like DIEA (Diisopropylethylamine) are too strong for activated Hal-Tyr species. | Switch to Collidine (TMP): Use 2,4,6-trimethylpyridine (Collidine) as the base. It is weaker (pKa ~7.4) and sterically hindered, reducing proton abstraction. |
| Slow Coupling | Electronic Deactivation: The nucleophilicity of the amine is reduced, but increasing temperature promotes racemization. | Use Oxyma/DIC: Avoid HATU/HBTU. Use Diisopropylcarbodiimide (DIC) and Oxyma Pure. This neutral/acidic activation suppresses oxazolone formation (a racemization pathway). |
| Double Incorporation | Over-activation: High concentration of activated ester leads to aggregation and side reactions. | Pre-activation Check: Do not pre-activate Hal-Tyr for >2 mins. Add base immediately before adding to the resin. |
Recommended Protocol: Low-Racemization Coupling
-
Dissolve: 3-Cl-Tyr-OH (3 eq) and Oxyma Pure (3 eq) in DMF.
-
Activate: Add DIC (3 eq). Do not add base yet.
-
Transfer: Add solution to the resin.
-
Base (Optional): Only if coupling is sluggish, add 0.1 eq of DIEA or 1.0 eq of Collidine. Never use excess DIEA.
-
Time: Couple for 60–90 mins at Room Temperature . Avoid microwave heating for this residue.
Module 2: Palladium-Catalyzed Cross-Coupling
The Challenge: Unwanted Dehalogenation (Hydrodehalogenation).[1]
When using Hal-Tyr as a handle for Suzuki-Miyaura coupling (e.g., creating biaryl ether macrocycles), the palladium catalyst can insert into the C-X bond and, instead of coupling, undergo
Decision Logic: Ligand & Base Selection
Troubleshooting Guide: Cross-Coupling
Q: Why is my Iodine disappearing without coupling (forming Tyr)? A: This is hydrodehalogenation. It occurs when the oxidative addition is successful, but the transmetallation is slow, allowing the Pd-Ar-I species to react with hydrides (often from the solvent, e.g., DMF/Dioxane or alkoxide bases).
-
Fix 1 (Ligand): Switch to Buchwald Ligands (e.g., XPhos, SPhos) . These bulky, electron-rich ligands accelerate reductive elimination, favoring the C-C bond formation over the side reaction [1].
-
Fix 2 (Solvent): Switch from DMF to Toluene/Water or THF/Water . DMF can act as a hydride source under Pd catalysis.
-
Fix 3 (Base): Avoid NaOtBu. Use K3PO4 or Cs2CO3 (anhydrous or minimal water).
Q: How do I selectively couple at Iodine in the presence of Chlorine (e.g., 3-Cl-4-I-Tyr)? A: Utilize "Orthogonal Reactivity."[1] The C-I bond undergoes oxidative addition much faster than C-Cl.
-
Protocol: Perform the reaction at room temperature or max 40°C using a catalyst like Pd(dppf)Cl2 . The Chlorine will remain intact for a second, higher-temperature coupling later [2].[1]
Module 3: Phenol Acidity & Protecting Groups
The Challenge: Altered pKa leading to O-alkylation. Standard Tyrosine has a pKa ~10.
-
3-Chlorotyrosine pKa: ~8.5
-
3,5-Dichlorotyrosine pKa: ~6.4
-
3-Nitrotyrosine pKa: ~7.0
This drastic drop means the phenol is partially or fully ionized at neutral/mildly basic pH, making it a potent nucleophile.
Data: pKa Shifts and Consequences
| Derivative | Approx pKa (Phenol) | Risk at pH 7–8 | Protecting Group Recommendation |
| L-Tyrosine | 10.1 | Low | tBu (Standard) |
| 3-Cl-Tyr | 8.5 [3] | Moderate (Partial Ionization) | 2-Cl-Trt (Cl-Trityl) or Allyl |
| 3,5-di-Cl-Tyr | 6.4 [4] | High (Exist as Phenolate) | Mmt (Methoxytrityl) or Acetyl |
FAQ: Protection Issues
Q: During Fmoc removal (20% Piperidine), my Hal-Tyr side chain is reacting. Why? A: Piperidine is a strong base. With 3,5-di-Cl-Tyr (pKa ~6.4), the side chain is completely deprotonated to the phenolate anion. If you have any electrophiles present (e.g., alkyl halides, active esters from a previous step that weren't washed), the phenolate will attack, causing O-alkylation .
-
Solution: Ensure rigorous washing (DCM/DMF) before deprotection. For highly acidic phenols, consider using DBU/Piperidine (1:1) for shorter bursts or using a protecting group like 2-Cl-Trt that stays on until TFA cleavage.
Q: My Trityl (Trt) group fell off 3-Cl-Tyr during coupling. Is it too labile? A: Yes. The electron-withdrawing halogen stabilizes the phenolate leaving group, making the O-Trt bond more acid-labile than on standard Tyr.
-
Solution: Use 2-Cl-Trt (2-Chlorotrityl) protection, which is more acid-stable than standard Trityl, or switch to Allyl protection if you plan to remove it via Pd(0) later (orthogonal deprotection).
References
-
BenchChem. (2025).[1] Preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene. BenchChem Troubleshooting Guides. Link
-
Luescher, M. U., et al. (2025). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)-H Bonds.[2] ETH Zürich Research Collection. Link
-
MedChemExpress. (2024). 3-Chloro-L-tyrosine Product Information & Biomarker Data.[3][4][5]Link
-
PubChem. (2024). 3,5-Dichlorotyrosine Compound Summary (pKa Data). National Library of Medicine. Link
-
Cayman Chemical. (2024). 3-chloro-L-Tyrosine Product Insert: Oxidative Damage Biomarker.[3][5]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kinetics for Boc-D-Tyr(3-Cl)-OH.DCHA
Ticket Topic: Overcoming slow reaction rates and low coupling efficiency. Product: Boc-D-Tyr(3-Cl)-OH.DCHA (Boc-3-Chloro-D-Tyrosine Dicyclohexylamine Salt) Support Tier: Senior Application Scientist
Introduction: The "Hidden" Inhibitors
You are likely experiencing sluggish kinetics or incomplete coupling with Boc-D-Tyr(3-Cl)-OH.DCHA . While the steric bulk of the 3-chloro substituent and the D-configuration contribute to slower reaction rates, the most frequent cause of total failure is the Dicyclohexylamine (DCHA) counter-ion .
This guide is structured into three troubleshooting modules. Module 1 is mandatory for all users; Modules 2 and 3 address kinetic optimization.
Module 1: The DCHA Salt Trap (Critical)
The Problem: The DCHA salt form is used to stabilize this amino acid as a crystalline solid (the free acid is often an unstable oil). However, DCHA is a secondary amine. If you attempt to couple the salt directly:
-
Competition: The DCHA amine competes with the resin-bound amine for the activated carboxylate.
-
Capping: It forms a stable Dicyclohexyl-amide byproduct, permanently consuming your expensive amino acid.
-
Stoichiometry Mismatch: It alters the pH profile of your coupling cocktail.
The Solution: You must convert the salt to the free acid immediately prior to use.
Protocol: DCHA Desalting Workflow
Reagents: Ethyl Acetate (EtOAc), 5% KHSO₄ (or 10% Citric Acid), Brine, MgSO₄.
-
Suspension: Suspend the Boc-D-Tyr(3-Cl)-OH.DCHA salt in EtOAc (10 mL per gram).
-
Acid Wash: Transfer to a separatory funnel. Wash 2x with 5% KHSO₄.
-
Checkpoint: The solid should dissolve completely as the DCHA moves into the aqueous layer.
-
-
Neutralization: Wash the organic layer 1x with water and 1x with Brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ for 20 minutes.
-
Isolation: Filter and evaporate the EtOAc in vacuo. You will obtain a viscous oil or foam (the Free Acid).
-
Usage: Dissolve this oil immediately in DMF/NMP for your coupling reaction.
Caption: Workflow for removing the DCHA counter-ion to prevent side-reactions.
Module 2: Kinetic Optimization (Sterics & Electronics)
The Problem: Once desalted, the 3-Chloro substituent exerts two effects:
-
Steric Hindrance: The bulky chlorine atom at the ortho position creates a shield, making it difficult for the incoming amine to attack the activated carbonyl.
-
Electronic Withdrawal: The chlorine is electron-withdrawing. While this makes the carboxylate easier to activate (more electrophilic), it also makes the resulting active ester more prone to hydrolysis (instability) before it can react.
The Solution: Shift from standard carbodiimides (DIC) to high-reactivity uronium/phosphonium reagents and optimize the solvent environment.
Comparative Coupling Reagent Data
| Reagent | Activation Power | Racemization Risk | Recommended for 3-Cl-Tyr? |
| HBTU/HOBt | Moderate | Low | No (Too slow for hindered AA) |
| DIC/Oxyma | High | Very Low | Yes (Excellent 1st choice) |
| HATU/HOAt | Very High | Moderate | Yes (For difficult sequences) |
| PyBOP | High | Low | Alternative (If uroniums fail) |
Recommended Protocol: The "Power Coupling"
-
Equivalents: Use 3.0 - 4.0 eq of the Free Acid (from Module 1).
-
Activator: Use HATU (0.95 eq relative to AA) and HOAt (1.0 eq).
-
Note: HOAt is crucial here; the nitrogen in the pyridine ring assists in pre-organization, overcoming the steric bulk of the Chlorine.
-
-
Base: DIEA (2.0 eq relative to AA).
-
Solvent: DMF is standard, but NMP (N-Methyl-2-pyrrolidone) is superior for hindered couplings as it swells the resin better and breaks up aggregation.
-
Reaction Time: Extend to 2 - 4 hours .
-
Double Coupling: Highly recommended. Perform the reaction twice to ensure >99% conversion.
Module 3: The Solubility & Aggregation Trap
The Problem: Halogenated amino acids (Cl, Br, I) are significantly more hydrophobic than their native counterparts.
-
Issue: The growing peptide chain may aggregate (form beta-sheets) on the resin, "hiding" the N-terminus from the next reaction.
-
Symptom: The coupling after the Boc-D-Tyr(3-Cl)-OH step fails.
The Solution: Disrupt hydrogen bonding during the coupling steps.
Troubleshooting Workflow
Caption: Strategies to break resin aggregation caused by hydrophobic halogenated residues.
Frequently Asked Questions (FAQ)
Q: Can I use the DCHA salt directly if I use excess HBTU? A: No. The DCHA will react with the HBTU to form a guanidinium species, reducing the effective concentration of your activator. Furthermore, the free DCHA amine can react with the activated ester to form a truncated sequence. You must desalt.
Q: I see a new spot on TLC/HPLC after coupling. Is it racemization? A: It is possible, especially if you used microwave heating with D-amino acids. However, check for O-acylation first. If the phenol on the Tyr(3-Cl) is unprotected, high concentrations of HATU/DIEA can cause the amino acid to esterify onto its own hydroxyl group or that of a neighbor.
-
Fix: Use a lower base equivalent (DIEA) or switch to DIC/Oxyma which is less prone to O-acylation.
Q: Why is the D-isomer slower than the L-isomer? A: In solution, they are identical. However, on a solid support (Resin), the chiral environment of the existing peptide chain (usually L-amino acids) creates a "mismatched" helical structure when a D-amino acid is introduced. This steric clash slows down the approach of the reagents.
References
-
Bachem Technical Guides. Conversion of a DCHA salt to the free acid. Bachem AG.
-
Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols. Springer Protocols. (General reference for HATU/HOAt utility in hindered couplings).
-
Sigma-Aldrich. Boc-Tyr(3-Cl)-OH Product Specifications and Handling. (Confirming DCHA salt properties).
-
PubChem. 3-Chlorotyrosine Compound Summary. National Library of Medicine. (pKa and electronic properties of 3-Cl-Tyr). [1]
Sources
Navigating the Solubility Maze: A Technical Guide to Dissolving Boc-D-Tyr(3-Cl)-OH.DCHA
Prepared by the Senior Application Scientist, Technical Support Division
Welcome to the technical support center for advanced peptide chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the protected amino acid Boc-D-Tyr(3-Cl)-OH.DCHA. We understand that seemingly simple steps, like dissolution, can present significant challenges that impact downstream applications. This document provides in-depth troubleshooting, alternative solvent strategies, and the fundamental principles behind our recommendations to ensure your experiments proceed smoothly and efficiently.
Understanding the Challenge: The Nature of Boc-D-Tyr(3-Cl)-OH.DCHA
Boc-D-Tyr(3-Cl)-OH.DCHA is a derivative of the amino acid D-tyrosine, which has been modified with two key chemical groups:
-
A tert-butyloxycarbonyl (Boc) group: This protects the amino terminus, preventing it from reacting during peptide coupling.
-
A dicyclohexylammonium (DCHA) salt: The carboxylic acid group of the amino acid forms a salt with dicyclohexylamine. This is often done to transform an oily or difficult-to-handle free acid into a stable, crystalline solid, which aids in purification and storage.[1]
The presence of the DCHA salt is the primary factor influencing the solubility of this compound. While it enhances stability in the solid state, it can complicate dissolution in common organic solvents used for peptide synthesis.
FAQ: Common Dissolution Problems and Solutions
Here we address some of the most frequent questions our technical support team receives regarding Boc-D-Tyr(3-Cl)-OH.DCHA.
Question 1: I'm trying to dissolve Boc-D-Tyr(3-Cl)-OH.DCHA directly in my coupling solvent (e.g., DMF, DCM), but it's not dissolving well. What's wrong?
Answer: Direct dissolution of the DCHA salt in common peptide synthesis solvents can be difficult. The salt's ionic nature often leads to poor solubility in many organic solvents. While some dissolution may be achieved, it is often incomplete and can lead to inaccurate concentration measurements and issues in subsequent reactions.
For some applications, it may be possible to proceed with the DCHA salt directly in the coupling reaction. The sterically hindered dicyclohexylamine is unlikely to participate in the coupling reaction and can be removed during purification.[2] However, this can complicate the purification process.[2]
Question 2: What is the recommended approach for dissolving Boc-D-Tyr(3-Cl)-OH.DCHA for use in peptide synthesis?
Answer: The most reliable method is to convert the DCHA salt to the free acid before use. This involves an acidic workup to protonate the carboxylate and remove the dicyclohexylamine. The resulting free acid, Boc-D-Tyr(3-Cl)-OH, will have significantly different and generally more favorable solubility in organic solvents.
Question 3: I performed the conversion to the free acid, but my product is an oil and not a solid. Is this normal?
Answer: Yes, it is quite common for the free acid form of a protected amino acid to be an oil or a glassy solid, especially if the DCHA salt was formed to solidify an otherwise non-crystalline compound.[1] The key is to ensure that the DCHA has been completely removed.
Question 4: How can I be sure that all the DCHA has been removed after the acidic workup?
Answer: Complete removal of DCHA is crucial. You can monitor the process using Thin Layer Chromatography (TLC).[1][2] The DCHA salt will have a different Rf value than the free acid.[2] For example, in a system of ACN:CHCl3:AcOH (8:1:1), the DCHA salt is reported to have a higher Rf (e.g., 0.9) than the free acid (e.g., 0.54).[2] The absence of the spot corresponding to the DCHA salt indicates successful removal.
Troubleshooting Guide: From DCHA Salt to Free Acid
| Issue | Potential Cause | Recommended Solution |
| Incomplete DCHA salt removal (two spots on TLC) | Insufficient acid wash; Inadequate phase separation. | Repeat the acidic wash steps. Ensure vigorous mixing during extractions to maximize contact between the organic and aqueous layers. |
| Low yield of the free acid | The free acid may have some solubility in the aqueous layer; Premature product precipitation. | Perform multiple extractions of the aqueous layer with the organic solvent to recover any dissolved product. |
| The free acid remains oily and is difficult to handle | This is the natural state of the free acid. | After drying the organic layer and evaporating the solvent, place the oily residue under high vacuum to remove any residual solvent. The resulting oil can be used directly in the next step. |
| Emulsion formation during extraction | High concentration of salts or surfactants. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Be aware that dicyclohexylammonium chloride is sparingly soluble, so this should be done after the primary DCHA removal.[1] |
Experimental Protocols
Protocol 1: Conversion of Boc-D-Tyr(3-Cl)-OH.DCHA to the Free Acid using Phosphoric Acid
This is a robust method for removing the DCHA salt.
-
Suspension: Suspend 1 part by weight of Boc-D-Tyr(3-Cl)-OH.DCHA in 5-10 volumes of ethyl acetate in a separatory funnel.[1]
-
Acidification: While stirring, slowly add a 10% aqueous solution of phosphoric acid until the solid completely dissolves and two clear phases are visible.[1] The pH of the lower aqueous phase should be between 2 and 3.[1]
-
Phase Separation: Separate the lower aqueous phase.
-
Washing: Wash the organic phase with a 10% phosphoric acid solution, followed by several washes with water until the pH of the aqueous wash is neutral (≥4).[1]
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the free acid, which may be an oil.[1]
Note on Acid Choice: Phosphoric acid or potassium bisulfate is preferred over hydrochloric acid because dicyclohexylammonium chloride is poorly soluble and can precipitate, complicating the extraction.[1]
Protocol 2: Alternative Conversion using Dichloromethane and KHSO₄
-
Dissolution: Dissolve the Boc-amino acid DCHA salt in dichloromethane (DCM).[3]
-
Extraction: Transfer the DCM solution to a separatory funnel and extract three times with an ice-cold aqueous solution of potassium bisulfate (KHSO₄).[3]
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.[3]
Alternative Solvents for the Free Acid: A Comparative Overview
Once you have obtained the free acid, Boc-D-Tyr(3-Cl)-OH, you can dissolve it in a suitable solvent for your application. The 3-chloro- substituent on the tyrosine ring increases the molecule's non-polar character, which may influence your choice of solvent.
| Solvent | Class | Properties and Considerations |
| Dichloromethane (DCM) | Chlorinated | A common solvent for peptide synthesis, often used for dissolving protected amino acids. |
| Dimethylformamide (DMF) | Polar Aprotic | Widely used in peptide synthesis due to its excellent solvating properties for protected amino acids and coupling reagents.[4] However, it is facing increasing regulatory scrutiny due to toxicity. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Similar to DMF in its properties and applications, but also has toxicity concerns. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A strong solvent, but can be problematic for peptides containing cysteine or methionine due to oxidation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | A "greener" alternative to DCM and THF.[5] It has been successfully used in solid-phase peptide synthesis.[5] |
| Cyclopentyl methyl ether (CPME) | Ether | Another greener solvent alternative.[5] |
| N-Butylpyrrolidinone (NBP) | Polar Aprotic | A less toxic alternative to NMP with similar properties.[5] |
| Ethyl Acetate (EtOAc) | Ester | A moderately polar solvent, often used in the DCHA salt removal protocol. The free acid may be soluble enough for some applications. |
Visualization of the Workflow
Decision-Making Flowchart for Dissolving Boc-D-Tyr(3-Cl)-OH.DCHA
Caption: Workflow for dissolving Boc-D-Tyr(3-Cl)-OH.DCHA.
Concluding Remarks
The successful dissolution of Boc-D-Tyr(3-Cl)-OH.DCHA is a critical first step for its use in further synthetic applications. While direct dissolution of the DCHA salt is sometimes possible, the most reliable and recommended method is its conversion to the free acid. By understanding the chemical principles behind this conversion and having robust protocols and troubleshooting guides at your disposal, you can navigate the potential challenges with confidence. As the field moves towards greener chemistry, we encourage the exploration of the alternative solvents listed for the free acid, which can reduce the environmental impact of your research without compromising on results.
For any further questions or specialized applications, please do not hesitate to contact our technical support team.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]
-
Merck Millipore. Boc Resin Cleavage Protocol. Available at: [Link]
-
Merck Millipore. Novabiochem®. Available at: [Link]
-
Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. r/Chempros. Available at: [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Available at: [Link]
-
RSC Publishing. (2023). All's swell: Greener replacements for hazardous solvents in peptide synthesis. Available at: [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Han, Y., & Albericio, F. (2014). Greening peptide synthesis. ACS Sustainable Chemistry & Engineering, 2(1), 4-10. Available at: [Link]
-
Nickelsen, M. G., et al. (1991). Reactions of aqueous chlorine in vitro in stomach fluid from the rat: chlorination of tyrosine. Chemical Research in Toxicology, 4(1), 94-101. Available at: [Link]
-
Smith, G. G., & Reddy, G. S. (1989). Racemization of amino acids in geological and biomedical systems. Trends in Biochemical Sciences, 14(7), 266-270. Available at: [Link]
-
Jad, Y. E., et al. (2016). Green solid-phase peptide synthesis 2. 2-Methyltetrahydrofuran and ethyl acetate for solid-phase peptide synthesis under green conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5539-5544. Available at: [Link]
-
Lawrenson, S. B., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Peptide Science, 113(1), e24197. Available at: [Link]
Sources
Introduction: The Analytical Imperative for Modified Amino Acids
An In-Depth Comparative Guide to the HPLC Analysis of Boc-D-Tyr(3-Cl)-OH.DCHA
Boc-D-Tyr(3-Cl)-OH.DCHA is a critical non-natural amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce residues with unique structural and electronic properties. The incorporation of a chloro-group on the tyrosine ring can significantly influence peptide conformation, receptor binding affinity, and metabolic stability. Consequently, verifying the purity and identity of this building block is paramount to ensure the integrity of the final peptide product. High-Performance Liquid Chromatography (HPLC) stands as the gold-standard technique for this purpose, offering high resolution and quantitative accuracy.[1] This guide will elucidate the factors governing its retention behavior and provide a robust analytical framework.
Section 1: Physicochemical Properties & Their Influence on HPLC Retention
The retention time (tR) of a molecule in RP-HPLC is primarily dictated by its hydrophobicity. The structure of Boc-D-Tyr(3-Cl)-OH.DCHA presents several key features that collectively determine its interaction with the nonpolar stationary phase (typically C18).
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is inherently bulky and hydrophobic, significantly increasing the nonpolar character of the amino acid and, therefore, its retention time compared to the unprotected form.[]
-
3-Chloro Substituent: The chlorine atom on the phenolic ring further enhances the molecule's hydrophobicity. This halogenation increases the molecule's overall lipophilicity, leading to a stronger interaction with the C18 stationary phase and a longer retention time relative to its non-chlorinated counterpart, Boc-D-Tyr-OH.
-
Dicyclohexylamine (DCHA) Salt: The molecule is supplied as a dicyclohexylamine salt. In the acidic mobile phase commonly used for RP-HPLC (e.g., containing trifluoroacetic acid - TFA), this salt dissociates. The protonated DCHA cation will elute very early, likely near the void volume, while the Boc-D-Tyr(3-Cl)-OH analyte is retained and analyzed. The primary analytical focus is on the protected amino acid moiety.
-
Aromatic Ring: The inherent hydrophobicity of the tyrosine side chain's phenyl ring contributes significantly to its retention on a C18 column.
Understanding these structural contributions allows for a predictive assessment of the compound's chromatographic behavior.
| Feature | Chemical Group | Formula (Analyte) | Molecular Weight (Analyte) | Expected Impact on RP-HPLC Retention Time |
| Analyte | Boc-3-chloro-D-tyrosine | C14H18ClNO5 | 315.75 g/mol | Baseline for comparison |
| Counter-ion | Dicyclohexylamine | C12H23N | 181.32 g/mol | Elutes near void volume, not retained |
| Full Compound | Boc-D-Tyr(3-Cl)-OH.DCHA | C14H18ClNO5 · C12H23N | 497.1 g/mol [3] | N/A (dissociates in mobile phase) |
Section 2: A Validated Protocol for RP-HPLC Purity Analysis
This section details a robust, self-validating protocol for the analysis of Boc-D-Tyr(3-Cl)-OH.DCHA. The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.
Experimental Workflow Diagram
Sources
Mass Spectrometry Fragmentation Patterns of 3-Chlorotyrosine Peptides: A Technical Guide
Executive Summary This guide provides a technical deep-dive into the mass spectrometry (MS) characterization of 3-chlorotyrosine (3-Cl-Tyr), a specific stable biomarker of myeloperoxidase (MPO)-mediated oxidative damage.[1][2] Unlike labile post-translational modifications (PTMs) such as phosphorylation or nitrosylation, 3-Cl-Tyr offers a robust chemical signature characterized by a distinct isotopic envelope and stable diagnostic fragment ions. This document compares fragmentation modalities (HCD vs. CID vs. ETD) and outlines a self-validating protocol for unambiguous identification in complex biological matrices.
The Physics of Detection: 3-Cl-Tyr Characteristics[1][2][3][4][5]
To successfully identify 3-Cl-Tyr, one must exploit its unique physicochemical properties. The modification involves the substitution of a hydrogen atom on the ortho-position of the tyrosine phenolic ring with a chlorine atom (mass shift of +33.9610 Da).
The "Chlorine Filter": Isotopic Signatures
The most powerful validation tool for 3-Cl-Tyr is the natural isotopic distribution of chlorine. Unlike carbon, hydrogen, or nitrogen, chlorine possesses two stable isotopes,
-
Mechanism: In a peptide mass spectrum, this creates a "doublet" pattern in the precursor ion cluster. The monoisotopic peak (M) and the M+2 peak will exhibit a relative abundance ratio that deviates significantly from non-halogenated peptides.
-
Application: This isotopic envelope serves as a primary filter to reject false positives before MS/MS analysis is even performed.
Diagnostic Reporter Ions
Upon fragmentation, 3-Cl-Tyr peptides yield specific low-mass ions derived from the internal cleavage of the amino acid side chain.
-
Immonium Ion (
): m/z 170.037 -
Immonium Ion (
): m/z 172.034 -
Ratio: These ions must appear as a doublet with a ~3:1 intensity ratio.
-
Significance: The presence of this doublet in the low-mass region of the MS/MS spectrum is the "gold standard" confirmation of 3-Cl-Tyr.
Comparative Analysis: Fragmentation Modalities
Choosing the correct dissociation method is critical for observing the diagnostic ions described above.
Table 1: Fragmentation Mode Suitability for 3-Cl-Tyr
| Feature | CID (Collision Induced Dissociation) | HCD (Higher-energy C-trap Dissociation) | ETD (Electron Transfer Dissociation) |
| Primary Mechanism | Vibrational excitation; | Beam-type CID; | Radical-driven; |
| Side Chain Stability | High. C-Cl bond is stable. | High. C-Cl bond is stable. | Very High. |
| Immonium Ion Visibility | Poor. Low-mass cutoff (1/3 rule in traps) often hides m/z 170. | Excellent. No low-mass cutoff; high transmission of m/z 170/172. | N/A. Does not typically generate immonium ions. |
| Recommendation | Secondary validation (sequence coverage). | Primary Choice (Diagnostic + Sequence). | Use only for very large/labile peptides. |
Comparison with Alternatives
-
Vs. Unmodified Tyrosine: Unmodified Tyr yields an immonium ion at m/z 136.07. The +34 Da shift to 170.04 is distinct.
-
Vs. 3-Nitrotyrosine: Nitrotyrosine (+45 Da) is labile. Under CID/HCD, it often undergoes neutral loss of the nitro group, complicating identification.[4] 3-Cl-Tyr is chemically stable and does not typically show neutral loss of Cl or HCl, making the precursor mass more reliable.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to maximize sensitivity for low-abundance oxidative modifications while ensuring high specificity through logic-gated validation.
Phase 1: Sample Preparation & Enrichment
-
Causality: 3-Cl-Tyr is often present at sub-stoichiometric levels (<1% occupancy). Direct analysis of crude digest is rarely successful without enrichment or targeted inclusion lists.
-
Step 1: Protein extraction in presence of catalase (to prevent artificial oxidation).
-
Step 2: Alkylation with iodoacetamide (standard).
-
Step 3: Digestion with Pronase (for total hydrolysis to amino acids) or Trypsin (for peptide mapping). Note: Trypsin cleavage efficiency may be reduced at the C-terminus of 3-Cl-Tyr due to steric hindrance, but it generally proceeds.
-
Step 4 (Optional but Recommended): Enrichment using solid-phase extraction or anti-3-Cl-Tyr antibody immunoprecipitation.
Phase 2: LC-MS/MS Acquisition (HCD Preferred)
-
Instrument: Orbitrap or Q-TOF (High Resolution is mandatory for isotopic resolution).
-
Mode: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) if targets are known.
-
Settings:
-
Resolution: >60,000 at m/z 200 (essential to resolve
doublets). -
Fragmentation: HCD with NCE (Normalized Collision Energy) 28-32%.
-
Scan Range: Must start at m/z 100 to capture the m/z 170 immonium ion.
-
Phase 3: Logic-Gated Data Analysis
Do not rely solely on search engine scores. Use this logic gate:
-
Mass Filter: Identify precursors with
Mass = +33.9610 Da vs. unmodified sequence. -
Isotope Filter: Does the precursor show a recognizable M (100%) and M+2 (32%) pattern?
-
Spectral Filter: Does the MS/MS spectrum contain the m/z 170.037 / 172.034 doublet?
Visualizations
Diagram 1: The "Chlorine Filter" Logic Gate
This diagram illustrates the decision process for validating a 3-Cl-Tyr hit, rejecting false positives that lack the requisite isotopic or spectral signatures.
Caption: Logic flow for validating 3-Cl-Tyr peptides. The isotopic check acts as a strict filter before spectral confirmation.
Diagram 2: Experimental Workflow for MPO-Biomarker Discovery
This workflow emphasizes the necessity of preventing artificial oxidation during sample prep and the specific MS requirements.
Caption: Optimized workflow for 3-Cl-Tyr analysis. Catalase addition and HCD fragmentation are critical control points.
References
-
Hazen, S. L., & Heinecke, J. W. (1997). 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima.[2] Journal of Clinical Investigation. Link
- Crowley, J. R., et al. (1998). Liquid chromatography-electrospray ionization tandem mass spectrometry for the detection of 3-chlorotyrosine in proteins. Analytical Biochemistry.
-
Gaut, J. P., et al. (2001). Neutrophils employ the myeloperoxidase system to generate antimicrobial brominating and chlorinating oxidants during sepsis. Proceedings of the National Academy of Sciences. Link
-
Nybo, T., et al. (2019). Analysis of protein chlorination by mass spectrometry.[5] Redox Biology. Link
-
Thermo Fisher Scientific. Reporter Ion Quantification and Fragmentation Methods (HCD vs CID). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. support.proteomesoftware.com [support.proteomesoftware.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative binding affinity of 3-chloro vs 3-nitro tyrosine analogs
The following guide provides an in-depth technical comparison of 3-chloro-L-tyrosine and 3-nitro-L-tyrosine, designed for researchers in chemical biology and drug discovery.
Executive Summary
In structure-activity relationship (SAR) studies and protein engineering, modifying the tyrosine phenolic ring is a critical strategy to probe hydrogen bonding networks, electrostatic interactions, and steric constraints.
-
3-Chloro-L-Tyrosine (3-Cl-Tyr) is the preferred isostere for probing the electronic properties of the phenol ring with minimal steric perturbation. It lowers the pKa of the hydroxyl group without introducing a massive steric clash or a fixed negative charge at neutral pH.
-
3-Nitro-L-Tyrosine (3-NO2-Tyr) is a drastic modifier used to mimic a permanently ionized phenolate state (at physiological pH) or to introduce a spectroscopic probe (FRET acceptor). It serves as a specific biomarker for peroxynitrite-mediated oxidative stress.
This guide details the physicochemical differences, synthesis protocols, and decision frameworks for utilizing these analogs.
Physicochemical Profiling: The "Why" Behind the Choice
The selection between a chloro- and nitro-substitution rests on two fundamental pillars: Acidity (pKa) and Steric Volume .
Comparative Data Table
| Feature | L-Tyrosine (Native) | 3-Chloro-L-Tyrosine | 3-Nitro-L-Tyrosine |
| Molecular Weight | 181.19 g/mol | 215.63 g/mol | 226.19 g/mol |
| Phenolic pKa | ~10.0 | ~8.5 | ~6.8 – 7.1 |
| Ionization at pH 7.4 | < 0.3% (Neutral) | ~7% (Mostly Neutral) | > 80% (Anionic Phenolate) |
| Van der Waals Radius (Substituent) | H = 1.20 Å | Cl = 1.75 Å | NO2 ~ 2.4 Å (effective) |
| Electronic Effect | Reference | Inductive Withdrawal (-I) | Strong Withdrawal (-I, -R) |
| Fluorescence | Quenched (Partial) | Non-fluorescent (FRET Acceptor) | |
| Hammett | 0.00 | 0.37 | 0.71 |
Mechanistic Implications[2]
-
The pKa Shift:
-
3-Cl-Tyr lowers the pKa by ~1.5 units. At physiological pH (7.4), the hydroxyl remains largely protonated, allowing it to still act as a hydrogen bond donor, but a stronger hydrogen bond acceptor than native Tyr.
-
3-NO2-Tyr drops the pKa to ~7.0. At physiological pH, it exists primarily as the nitrophenolate anion . This makes it an excellent mimic for phosphotyrosine (in terms of charge) or to test if a specific interaction requires a deprotonated oxygen.
-
-
Steric Clash:
-
The Chloro group is a "polite" modification; its volume is only slightly larger than the native hydrogen, often accommodated within tightly packed active sites.
-
The Nitro group is bulky and planar. It requires significant space in the ortho position. If a ligand loses affinity upon 3-NO2 substitution but retains it with 3-Cl, the loss is likely steric , not electronic.
-
Decision Framework: When to Use Which?
The following logic diagram guides the selection process based on your experimental hypothesis.
Figure 1: Decision matrix for selecting tyrosine analogs based on experimental intent.
Experimental Protocols
A. Solid Phase Peptide Synthesis (SPPS) Incorporation
Both analogs are compatible with standard Fmoc chemistry, but 3-Nitro-Tyr requires care during cleavage to prevent reduction to amine.
Reagents:
-
Fmoc-3-Chloro-L-Tyrosine (CAS: 478183-58-3)
-
Fmoc-3-Nitro-L-Tyrosine (CAS: 136590-09-5)
Protocol:
-
Coupling: Use standard HBTU/DIPEA or DIC/Oxyma cycles. Both amino acids couple with kinetics similar to native Tyrosine.
-
Deprotection: 20% Piperidine in DMF (Standard).
-
Cleavage (Critical Step):
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.
-
Warning: Avoid using thiols (EDT/DODT) or high concentrations of silanes if you suspect reduction potential, although the nitro group is generally stable in standard TFA acidolysis.
-
For 3-Nitro-Tyr: Ensure the resin is not exposed to strong reducing agents (e.g., SnCl2, dithionite) unless you intend to convert the nitro group to an amine (3-amino-tyrosine).
-
B. Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
When comparing binding affinity (KD), the data interpretation differs:
-
Immobilize Target: Immobilize the receptor/antibody on a CM5 chip.
-
Inject Analogs: Inject peptides containing Tyr, 3-Cl-Tyr, and 3-NO2-Tyr.
-
Data Analysis:
-
If KD (Cl) ≈ KD (Tyr) >> KD (NO2): The binding pocket cannot accommodate the steric bulk of the nitro group.
-
If KD (NO2) < KD (Cl) < KD (Tyr): The interaction is likely driven by electrostatic forces (salt bridge) or strengthened H-bonding due to increased acidity. The Nitro analog's negative charge is forming a stronger ionic bond.
-
Case Study: Angiotensin II Analogs
In studies of Angiotensin II (Asp-Arg-Val-Tyr -Ile-His-Pro-Phe), replacing Tyr4 illustrates the distinct roles of these analogs.
-
Modification: Tyr4 replaced with 3-NO2-Tyr.
-
Result: The pKa shift creates a local negative charge. In the Angiotensin II receptor (AT1), this often disrupts the hydrophobic packing required for activation, transforming the agonist into a partial antagonist or reducing potency.
-
Contrast: Replacement with 3-Cl-Tyr often retains agonism because the steric profile is closer to native Tyr, but the increased acidity can slightly alter receptor activation kinetics without abolishing binding.
References
-
Acidity of Substituted Tyrosines
-
3-Chlorotyrosine as a Marker
-
Hammett Constants & Electronic Effects
-
Antibody Specificity Studies
-
Souza, J. M., et al. (2008). Proteolysis of tyrosine-nitrated proteins: susceptibility to calpain and proteasome degradation. Chemical Research in Toxicology. Link
- Discusses the structural recognition of nitr
-
Sources
- 1. Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.viu.ca [web.viu.ca]
A Comparative Guide to Thin Layer Chromatography (TLC) Visualization of Boc-D-Tyr(3-Cl)-OH
For professionals in drug development and synthetic chemistry, the precise monitoring of reactions is paramount. Thin Layer Chromatography (TLC) serves as a rapid, indispensable tool for this purpose, offering critical insights into reaction progression, purity, and compound identification. This guide provides an in-depth comparison of visualization techniques for a key building block in peptide synthesis: N-tert-butoxycarbonyl-D-Tyrosine(3-Chloro)-OH (Boc-D-Tyr(3-Cl)-OH). Our focus is not merely on the "how," but the "why"—grounding each protocol in chemical principles to empower researchers to make informed decisions for optimal results.
The structure of Boc-D-Tyr(3-Cl)-OH presents unique characteristics that influence its behavior on a TLC plate and its response to various visualization methods. The bulky, non-polar tert-butoxycarbonyl (Boc) protecting group significantly reduces the compound's polarity compared to its parent amino acid. The presence of a UV-active aromatic ring, a phenolic hydroxyl group, and a halogen substituent further dictates the efficacy of different detection techniques.
Section 1: The Foundation - Experimental Protocol for TLC Analysis
A reliable comparison of visualization methods begins with a robust and reproducible TLC protocol. The choice of the stationary and mobile phases is critical for achieving clear separation.
Causality of Component Selection
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates are the workhorse for this application. The "F₂₅₄" indicator is a fluorescent material that glows green under 254 nm UV light, facilitating visualization of UV-absorbing compounds.[1] Silica gel, a polar adsorbent, is ideal for separating the moderately polar Boc-D-Tyr(3-Cl)-OH from potentially less polar starting materials or more polar byproducts (e.g., deprotected tyrosine).
-
Mobile Phase (Eluent): A common challenge with N-protected amino acids, which possess a carboxylic acid group, is "streaking" or "tailing" on the TLC plate. This occurs due to interactions between the acidic analyte and the slightly acidic silica gel. To counteract this, a small amount of a competitive acid, like acetic acid, is added to the eluent. This saturates the binding sites on the silica, ensuring the analyte moves as a compact spot. A standard eluent system for compounds of this polarity is a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate), with a small percentage of acid.
Step-by-Step TLC Protocol
-
Chamber Saturation: Pour the chosen mobile phase (e.g., 70:30:1 Hexane:Ethyl Acetate:Acetic Acid) into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures the atmosphere within the chamber is saturated with solvent vapors, leading to a more uniform and reproducible solvent front.[2]
-
Plate Preparation: Using a pencil (not a pen, as ink will run with the solvent), gently draw a baseline ~1 cm from the bottom of the silica gel plate.[3]
-
Spotting: Dissolve your sample (e.g., the reaction mixture containing Boc-D-Tyr(3-Cl)-OH) in a volatile solvent like Ethyl Acetate or DCM. Using a capillary tube, carefully spot a small amount onto the baseline. Keep the spot as small as possible for better resolution. If comparing, spot the starting material and the reaction mixture side-by-side.
-
Development: Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[3] Close the chamber and allow the solvent to ascend the plate via capillary action.
-
Completion: Once the solvent front is ~1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Drying: Allow the plate to air dry completely in a fume hood before proceeding to visualization.
Section 2: Comparative Analysis of Visualization Techniques
The choice of visualization method is dictated by the chemical functionalities present in Boc-D-Tyr(3-Cl)-OH. We will compare four common and effective methods: UV light, potassium permanganate stain, iodine vapor, and a special consideration for ninhydrin stain.
UV Light (254 nm) - The Non-Destructive First Look
-
Mechanism: The phenolic ring in the tyrosine side chain is a chromophore that strongly absorbs short-wave UV light (around 275 nm for tyrosine).[4] On a TLC plate containing a fluorescent indicator (F₂₅₄), the plate itself fluoresces green under 254 nm light. Where a UV-active compound is present, it absorbs the UV light, preventing it from reaching the indicator. This creates a dark spot against a bright green background, a phenomenon known as UV shadowing.[1][5]
-
Applicability & Insights: This is the ideal first method of visualization. It is non-destructive, allowing the same plate to be subsequently stained by other methods.[1] It provides immediate confirmation of the presence and approximate Rf value of the aromatic starting material and product.
-
Advantages:
-
Non-destructive
-
Rapid and simple
-
Highly specific for UV-active compounds
-
-
Limitations:
-
Does not visualize non-UV-active compounds (e.g., certain aliphatic byproducts).
-
Sensitivity can be lower than some chemical stains.
-
Potassium Permanganate (KMnO₄) Stain - The Universal Oxidizer
-
Mechanism: Potassium permanganate (KMnO₄) is a powerful oxidizing agent. The permanganate ion (MnO₄⁻) is deep purple. When it reacts with an oxidizable functional group, it is reduced to manganese dioxide (MnO₂), which is a brown-yellow solid.[6] This results in a yellow or light brown spot on a pink or purple background. The phenolic ring and the benzylic C-H bonds of the tyrosine derivative are susceptible to oxidation by KMnO₄.[7]
-
Applicability & Insights: This is an excellent general-purpose, destructive stain. It will visualize Boc-D-Tyr(3-Cl)-OH effectively, along with many potential impurities. The phenolic hydroxyl group makes the aromatic ring particularly electron-rich and thus easily oxidized.
-
Advantages:
-
Broad applicability; visualizes a wide range of functional groups.
-
High sensitivity.
-
Provides a permanent record of the chromatogram.
-
-
Limitations:
-
Destructive; the plate cannot be used for further analysis or other stains.
-
Can be messy; KMnO₄ will stain skin and clothing.
-
Overheating during development can char the plate and obscure results.[6]
-
Iodine Vapor - The Aromatic Affinity
-
Mechanism: Iodine vapor has a high affinity for aromatic and unsaturated compounds.[8] It is believed to form a weak, colored charge-transfer complex with the electron-rich π-system of the aromatic ring in Boc-D-Tyr(3-Cl)-OH.[1] This interaction results in the appearance of yellow to brown spots.
-
Applicability & Insights: This method is well-suited for this specific molecule due to its aromatic nature. It is considered "semi-destructive" because the iodine will eventually sublime off the plate, causing the spots to fade.[1] Therefore, spots should be circled with a pencil immediately after visualization.
-
Advantages:
-
Simple and requires minimal preparation.
-
Good for visualizing aromatic compounds and many other organic molecules.
-
Generally non-reactive with the compound itself.
-
-
Limitations:
-
Spots are often temporary and will fade.
-
Sensitivity can be variable and may be lower than permanganate stain.
-
Does not work for all compounds, particularly highly saturated ones.[9]
-
Ninhydrin Stain - A Surprising Contender
-
Mechanism: Ninhydrin reacts with primary and secondary amines to produce a deep purple-colored product known as Ruhemann's purple.[10] The α-amino group of Boc-D-Tyr(3-Cl)-OH is protected as a tert-butyl carbamate, which is a tertiary amide-like functional group and should not react with ninhydrin.
-
The Critical Insight: However, ninhydrin stains are often prepared in acidic solutions (e.g., with acetic acid) and require heating for development.[11] The Boc protecting group is notoriously labile to acid.[5] The combination of heat and acid during the staining process can be sufficient to cleave the Boc group, liberating the free amine of the D-tyrosine derivative, which then reacts with ninhydrin to give a positive result.[12]
-
Applicability & Insights: This method can be cleverly employed to differentiate between the Boc-protected starting material and any deprotected product. If a reaction is intended to remove the Boc group, ninhydrin is the perfect stain to confirm the appearance of the product. If the reaction is not supposed to affect the Boc group, the appearance of a purple spot indicates an undesired side reaction.
-
Advantages:
-
Highly specific for primary/secondary amines.
-
Extremely sensitive.[10]
-
Can provide information about the stability of the protecting group.
-
-
Limitations:
-
Destructive.
-
The in-situ deprotection is a condition-dependent artifact; it may not be quantitative and could be misleading if not interpreted correctly.
-
Section 3: Data & Workflow Visualization
Summary of Visualization Methods
| Visualization Method | Mechanism | Target Functionality | Destructive? | Relative Sensitivity | Key Advantage |
| UV Light (254 nm) | UV absorption / fluorescence quenching | Aromatic Ring | No | Moderate | Non-destructive, rapid first-look |
| KMnO₄ Stain | Oxidation of analyte | Phenolic Ring, Benzylic C-H | Yes | High | Universal stain, high sensitivity |
| Iodine Vapor | Charge-transfer complex formation | Aromatic Ring | Semi (fades) | Moderate to High | Simple, good for aromatics |
| Ninhydrin Stain | Reaction with free amine | α-Amino group (after in-situ deprotection) | Yes | Very High | Specific for deprotected product/byproduct |
Experimental Workflow Diagram
Caption: Simplified reaction principles for key visualization techniques.
Section 4: Field-Proven Insights & Troubleshooting
-
For Faint Spots: If spots are barely visible under UV light, they may be too dilute. Re-spot the plate multiple times in the same location, allowing the solvent to fully evaporate between applications, to concentrate the sample. [3]* Tackling Streaking: If Boc-D-Tyr(3-Cl)-OH streaks, it is likely due to its acidic nature. Ensure your mobile phase contains 0.5-1% acetic acid. If streaking persists, consider adding a more polar solvent (like methanol) in a small quantity to the mobile phase. [13]* Interpreting Ninhydrin Results: When using a ninhydrin stain, always run a standard of your Boc-protected starting material. If it also produces a colored spot, you know the conditions are sufficient to cleave the Boc group. The key is to look for a new spot or a significant increase in the intensity of a spot corresponding to the deprotected product.
-
Order of Operations: Always visualize with UV light first. It is the only non-destructive method in this guide and preserves the plate for subsequent, more sensitive (but destructive) chemical staining.
By understanding the chemical principles behind each visualization technique, researchers can move beyond simple spot-chasing and use TLC as a powerful diagnostic tool, selecting the optimal method to gain the clearest and most relevant insights into their chemical transformations.
References
-
TLC stains. (n.d.). REACH Devices. Retrieved February 6, 2026, from [Link]
-
Separation of Amino Acids by Thin Layer Chromatography (Procedure) - Amrita Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved February 6, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
TLC of aminoacids and short peptides. (n.d.). Retrieved February 6, 2026, from [Link]
-
Jahnz, H., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization. Nature Communications. Retrieved February 6, 2026, from [Link]
-
Let's talk about TLCs Part 4 - Ninhydrin Stain. (2008, August 25). Curly Arrow. Retrieved February 6, 2026, from [Link]
-
R F values of protein amino acids detected as BTC-derivatives... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. (2005, November 1). Sciforum. Retrieved February 6, 2026, from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 6, 2026, from [Link]
-
Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
VanVeller Lab Resources. (n.d.). Iowa State University, Department of Chemistry. Retrieved February 6, 2026, from [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). OperaChem [YouTube]. Retrieved February 6, 2026, from [Link]
-
TLC Stains. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved February 6, 2026, from [Link]
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]
- Antosiewicz, J. M., & Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Journal of Biomolecular Structure and Dynamics, 34(8), 1637-1651.
-
Chromatography of amino acids. (n.d.). BioTopics. Retrieved February 6, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 6, 2026, from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved February 6, 2026, from [Link]
- Antosiewicz, J. M., & Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Journal of Biomolecular Structure and Dynamics, 34(8), 1652-1668.
-
The Mechanism of Permanganate Oxidation of Alkanes, Arenes and Related Compounds. (1972, December 18). UBC Library Open Collections. Retrieved February 6, 2026, from [Link]
-
UV-Visible absorption spectroscopy and Z-scan analysis. (2020, February 4). IOSR Journal of Applied Physics. Retrieved February 6, 2026, from [Link]
-
Oxidation of Aromatic Compounds. (2024, October 4). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
- Aldrich, L. N., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(11), 1123-1128.
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved February 6, 2026, from [Link]
-
Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). (2020, February 21). Professor Dave Explains [YouTube]. Retrieved February 6, 2026, from [Link]
-
Calculated spectra of l-tyrosine in its zwitterionic form... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). Trade Science Inc. Journals. Retrieved February 6, 2026, from [Link]
-
Ninhydrin Reagent Preparation. (2021, June 2). The Zogam Science Guy [YouTube]. Retrieved February 6, 2026, from [Link]
-
TLC Visualization Techniques. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. TLC stains [reachdevices.com]
- 10. google.com [google.com]
- 11. VanVeller Lab Resources [group.chem.iastate.edu]
- 12. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 13. m.youtube.com [m.youtube.com]
Operational Guide: Safe Disposal of Boc-D-Tyr(3-Cl)-OH.DCHA
Executive Summary: Immediate Directives
Do NOT dispose of Boc-D-Tyr(3-Cl)-OH.DCHA in general trash or standard non-halogenated organic waste streams.
This compound is a Dicyclohexylamine (DCHA) salt of a halogenated amino acid. It presents a dual-hazard profile:
-
Toxicity & Corrosivity: Derived from the DCHA moiety (Skin Corr. 1B; Aquatic Acute 1).
-
Halogenated Load: The 3-Chloro substituent mandates segregation from non-halogenated waste to prevent downstream incineration damage and dioxin formation.
Immediate Action: Segregate this material into Solid Hazardous Waste (Toxic/Corrosive) . If in solution, dispose of it strictly in Halogenated Organic Waste containers.
Chemical Characterization & Hazard Logic
Effective disposal requires understanding the molecular "why." As a Senior Application Scientist, I analyze the compound not just as a powder, but as a sum of its reactive parts.
| Property | Data | Disposal Implication |
| Compound Name | Boc-D-Tyr(3-Cl)-OH.DCHA | Parent: Protected Amino Acid Salt: Dicyclohexylamine |
| CAS Number | 192315-36-9 | Use for EHS manifest/labeling. |
| Molecular Formula | High Carbon/Nitrogen content; requires high-temp incineration. | |
| Primary Hazard | DCHA Component: • H301/H311 (Toxic if swallowed/skin contact) • H314 (Causes severe skin burns) • H410 (Very toxic to aquatic life) | Mandatory: Double-bagging and "Toxic" labeling. Do not wash down drains. |
| Secondary Hazard | 3-Chloro Substituent: Halogenated Organic | Mandatory: Must enter halogenated waste streams to spare incinerator scrubbers. |
| Reactivity | Boc Group: Acid Labile DCHA: Organic Base | Incompatible: Do not mix with strong acids (exothermic decomposition) or oxidizers. |
The Causality of Protocol: Standard amino acids are often treated as low-hazard. However, the DCHA salt fundamentally alters the safety profile. Dicyclohexylamine is an aggressive organic base that is readily absorbed through the skin. Furthermore, the Chlorine atom at position 3 classifies this as a "Halogenated Organic," triggering specific EPA (US) and EU waste codes to ensure proper flue gas scrubbing during incineration.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Reagent
Use this workflow for expired shelf stock or excess weighed powder.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood to avoid dust inhalation.
-
Primary Containment:
-
Transfer the solid into a screw-top jar or a heavy-duty polyethylene bag.
-
Note: If the original bottle is empty, treat the bottle itself as hazardous waste due to DCHA residue.
-
-
Secondary Containment: Place the primary container into a second clear hazardous waste bag (double-bagging).
-
Labeling:
-
Affix a hazardous waste tag.[1]
-
Chemical Name: "Boc-D-Tyr(3-Cl)-OH.DCHA" (Write out full name; do not use abbreviations).
-
Hazard Checkboxes: Check [x] Toxic and [x] Corrosive .
-
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until EHS pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Use this workflow for filtrates or HPLC waste containing the compound.
-
Segregation: Identify the Halogenated Solvent Waste carboy (often red-tagged or specifically marked).
-
Critical: Even if the solvent is non-halogenated (e.g., DMF or Methanol), the presence of the dissolved 3-Cl-Tyr moiety technically classifies the mixture as halogenated waste in many strict regulatory environments.
-
-
pH Check: Ensure the waste stream is not acidic. DCHA is a base; mixing it with acidic waste can cause heat generation.
-
Transfer: Pour slowly into the carboy using a funnel.
-
Log Entry: Record the volume and approximate concentration on the waste log sheet.
Visual Disposal Workflow
The following diagram illustrates the decision logic for disposing of Boc-D-Tyr(3-Cl)-OH.DCHA, ensuring compliance with safety standards.
Figure 1: Decision matrix for the segregation of halogenated amino acid salts. Note the critical diversion of liquid waste into Halogenated streams.
Emergency Procedures (Spill Management)
If a spill occurs, the DCHA component poses an immediate skin corrosion risk.
-
Solid Spill:
-
Do not dry sweep if dust generation is likely.[2]
-
Cover with a wet paper towel (water or PEG-400) to dampen, then scoop into a waste bag.
-
Wipe the surface with a weak acid (e.g., dilute citric acid) to neutralize the DCHA base, followed by soap and water.
-
-
Liquid Spill:
-
Absorb with inert material (vermiculite or spill pads).[1]
-
Do not use sawdust (combustible reaction with potential oxidizers in the lab).
-
Dispose of all cleanup materials as Hazardous Solid Waste .
-
Regulatory References
-
National Institutes of Health (NIH) - PubChem. Dicyclohexylamine Compound Summary (CID 7582). Retrieved from [Link]
-
Temple University EHS. Halogenated Solvents in Laboratories - Waste Segregation Guidelines. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
